molecular formula C21H22FN5S.2HCl B1574486 DBM 1285 dihydrochloride

DBM 1285 dihydrochloride

Cat. No.: B1574486
M. Wt: 468.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.

Properties

Molecular Formula

C21H22FN5S.2HCl

Molecular Weight

468.42

SMILES

FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl

Synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for DBM 1285 dihydrochloride.

Mechanism of Action, Signaling Modulation, and Experimental Validation

Executive Summary

DBM 1285 dihydrochloride is a potent, orally active small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (p38 MAPK) signaling axis. Unlike broad-spectrum kinase inhibitors, DBM 1285 demonstrates high specificity for the p38 pathway, effectively uncoupling the upstream stress response from downstream inflammatory cytokine production.

Its primary pharmacological utility lies in the suppression of Tumor Necrosis Factor-alpha (TNF-


)  and Interleukin-6 (IL-6) . By blocking the phosphorylation of p38 MAPK and its subsequent activation of MAPK-activated protein kinase 2 (MK2) , DBM 1285 destabilizes cytokine mRNA, thereby preventing the translation of pro-inflammatory proteins. This mechanism positions it as a critical tool for studying autoimmune pathologies, including rheumatoid arthritis and sepsis.

Chemical Identity & Physicochemical Properties

Understanding the salt form is critical for experimental reproducibility. The dihydrochloride salt significantly enhances aqueous solubility compared to the free base, facilitating in vivo administration and cell culture formulation.

PropertySpecification
Compound Name DBM 1285 dihydrochloride
CAS Number 1782532-29-9
Molecular Formula C

H

Cl

FN

S
Molecular Weight 468.42 g/mol
Solubility (Water) ~50 mg/mL (100 mM)
Solubility (DMSO) ~100 mM
Appearance White to off-white solid
Storage -20°C (Desiccated)

Formulation Note: For cellular assays, prepare a 10 mM stock solution in DMSO. For animal studies, the dihydrochloride form allows for formulation in aqueous vehicles (e.g., PBS or saline), avoiding the toxicity associated with high-percentage organic co-solvents.

Molecular Mechanism of Action

The efficacy of DBM 1285 stems from its intervention in the canonical p38 MAPK pathway .

Target Engagement

DBM 1285 functions as an ATP-competitive inhibitor of p38 MAPK (specifically the p38


 and p38

isoforms). Upon binding to the ATP-binding pocket of the kinase, it prevents the transfer of the

-phosphate from ATP to the hydroxyl group of downstream substrates.
The p38/MK2 Axis Blockade
  • Upstream Activation: Inflammatory stimuli (e.g., LPS) activate Toll-like Receptor 4 (TLR4), triggering a kinase cascade (TAK1

    
     MKK3/6).
    
  • p38 Phosphorylation: MKK3/6 phosphorylates p38 MAPK at the TGY motif.

  • Inhibitor Action: DBM 1285 binds to p38, preventing it from phosphorylating its primary downstream effector, MK2 .

  • Functional Consequence:

    • Active MK2 normally phosphorylates Tristetraprolin (TTP) .

    • Unphosphorylated TTP binds to AU-rich elements (AREs) in the 3'-UTR of TNF-

      
       mRNA.
      
    • Result: In the presence of DBM 1285, MK2 remains inactive, TTP remains active (unphosphorylated), and TNF-

      
       mRNA is rapidly degraded by exosomes, preventing protein translation.
      

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of DBM 1285 within the TLR4 signaling cascade.

DBM_Mechanism cluster_target Therapeutic Target LPS LPS (Stimulus) TLR4 TLR4 / MyD88 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK (Phosphorylated) MKK->p38 Phosphorylation MK2 MK2 (Kinase) p38->MK2 Activation DBM DBM 1285 (Inhibitor) DBM->p38 Inhibition TTP TTP (RNA Binding Protein) MK2->TTP Phosphorylation (Inactivates TTP) mRNA TNF-alpha mRNA (Unstable) TTP->mRNA Degradation mRNA Degradation (No Cytokine) mRNA->Degradation DBM Present Translation Translation (Cytokine Release) mRNA->Translation DBM Absent

Figure 1: DBM 1285 inhibits p38 MAPK, preventing MK2 activation and promoting TTP-mediated degradation of TNF-alpha mRNA.

Experimental Validation Protocols

To validate the activity of DBM 1285, researchers should employ a dual-approach strategy: an in vitro kinase assay for direct target engagement and a cellular assay for functional phenotypic readout.

Protocol A: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify the inhibition of LPS-induced TNF-


 secretion.

Reagents:

  • RAW 264.7 Murine Macrophages

  • DMEM + 10% FBS

  • DBM 1285 dihydrochloride (Stock: 10 mM in DMSO)

  • Lipopolysaccharide (LPS) (Stock: 1 mg/mL)

  • Mouse TNF-

    
     ELISA Kit
    

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Compound Preparation: Prepare serial dilutions of DBM 1285 in serum-free DMEM (Range: 0.1

    
    M to 10 
    
    
    
    M). Maintain final DMSO concentration < 0.1%.
  • Pre-treatment: Aspirate media and add 100

    
    L of DBM 1285 dilutions. Incubate for 1 hour  prior to stimulation. Rationale: This ensures the inhibitor occupies the kinase pocket before the phosphorylation cascade begins.
    
  • Stimulation: Add LPS (Final concentration: 100 ng/mL) to all wells except the vehicle control. Incubate for 18-24 hours .

  • Quantification: Collect cell-free supernatant. Analyze TNF-

    
     levels via ELISA.
    
  • Data Analysis: Plot Log[Inhibitor] vs. % Inhibition to determine IC

    
    .
    
Protocol B: Western Blot Mechanistic Confirmation

Objective: Confirm that DBM 1285 inhibits downstream substrate phosphorylation (MK2) without necessarily blocking p38 phosphorylation itself (as p38 is upstream of the binding event, though feedback loops may vary).

Workflow:

  • Treatment: Treat cells as above (Protocol A), but lyse cells 30–60 minutes post-LPS stimulation.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF) and Protease Inhibitors.
  • Detection Targets:

    • p-p38 MAPK (Thr180/Tyr182): May remain unchanged or increase due to feedback loop loss.

    • p-MK2 (Thr334): Should show dose-dependent decrease . This is the critical biomarker for DBM 1285 efficacy.

    • Total p38 / Total MK2: Loading controls.

Data Summary & Therapeutic Implications[1]

Quantitative Efficacy Profile
ParameterValue / EffectReference
Primary Target p38 MAPK (

)
Kang et al., 2010
Cellular IC

(TNF-

)
~0.1 - 1.0

M (Cell dependent)
[1]
In Vivo Efficacy Reduced paw edema in Collagen-Induced Arthritis (CIA)[1]
Bioavailability Orally Active[2]
Therapeutic Context

DBM 1285 is particularly relevant for research into:

  • Rheumatoid Arthritis: It attenuates adjuvant-induced arthritis by lowering systemic inflammatory cytokines.

  • Sepsis: Suppression of the "cytokine storm" (TNF-

    
    , IL-1
    
    
    
    , IL-6) in LPS-induced shock models.
  • Chronic Obstructive Pulmonary Disease (COPD): p38 inhibitors are explored for reducing lung inflammation.[1]

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Tocris Bioscience.

  • MedChemExpress.

Sources

DBM 1285 dihydrochloride p38 MAPK signaling pathway

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Application, and Protocol Optimization in p38 MAPK Signaling

Executive Technical Summary

DBM 1285 dihydrochloride (N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride) is a potent, orally active small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Unlike first-generation inhibitors (e.g., SB203580) which often result in the paradoxical hyperphosphorylation of p38 due to feedback loop suppression, DBM 1285 has been reported to suppress both the phosphorylation of p38 MAPK and its downstream effector, MAPKAPK2 (MK2).

This compound is primarily utilized in immunological research to dissect the canonical inflammatory cascade. It demonstrates high efficacy in blocking Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in macrophage lineages, making it a critical tool for studying autoimmune pathologies such as rheumatoid arthritis and sepsis.

Chemical & Pharmacological Profile

Before designing assays, researchers must account for the physicochemical properties of the dihydrochloride salt form to ensure solubility and stability.

PropertySpecificationTechnical Note
Chemical Name DBM 1285 dihydrochlorideSynthetic thiazolyl-pyrimidine derivative.[1]
Molecular Weight 468.42 g/mol Account for the 2HCl salt when calculating molarity.
Solubility Water (<46 mg/mL); DMSO (>50 mg/mL)Critical: Dissolve in DMSO for stock; dilute in aqueous buffer only immediately prior to use to prevent precipitation.
Primary Target p38 MAPK (α/β isoforms)Inhibits catalytic activity and activation loop phosphorylation.
IC50 / Potency Nanomolar range (context dependent)Effective inhibition of TNF-α often observed at 0.1–10 µM in cell-based assays.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening vial.
The p38 MAPK Signaling Architecture

To understand the intervention point of DBM 1285, one must visualize the canonical inflammatory signaling cascade. p38 MAPK acts as a central integration point for stress signals (UV, Osmotic shock) and inflammatory cytokines (LPS/TLR4).

Mechanism of Action: DBM 1285 intervenes by blocking the p38 signaling axis.[2] Crucially, literature suggests it attenuates the phosphorylation status of p38 itself, leading to a blockade of the downstream kinase MK2 (MAPKAPK2). This prevents the stabilization and translation of pro-inflammatory mRNA (like TNF-α).

Visualization: The DBM 1285 Intervention Node

The following diagram illustrates the pathway flow and the specific blockade point.

p38_MAPK_Pathway LPS LPS / Stress Signals TLR4 TLR4 / Receptors LPS->TLR4 Activation TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3 / MKK6 TAK1->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-α / IL-6 (Transcription & Translation) MK2->TNF mRNA Stabilization DBM DBM 1285 (Inhibitor) DBM->p38 Inhibits Activity & Phosphorylation

Figure 1: Canonical p38 MAPK signaling cascade showing the intervention point of DBM 1285 upstream of MK2 and cytokine production.

Validated Experimental Protocol: Inhibition of LPS-Induced TNF-α

Context: This protocol uses RAW 264.7 murine macrophages, a standard model for inflammation. The goal is to validate DBM 1285 efficacy by measuring the reduction in secreted TNF-α.

Scientific Rationale:

  • Pre-treatment: DBM 1285 is added before LPS to ensure the kinase pocket is occupied or the pathway is primed for inhibition prior to the massive influx of upstream signals.

  • Serum Starvation: Optional but recommended to reduce basal kinase activity from growth factors in FBS.

Workflow Diagram

Experimental_Workflow Step1 1. Cell Seeding RAW 264.7 (5x10^5 cells/well) Step2 2. Equilibration Overnight incubation (37°C, 5% CO2) Step1->Step2 Step3 3. Pre-Treatment Add DBM 1285 (0.1 - 10 µM) Wait 1-2 Hours Step2->Step3 Step4 4. Stimulation Add LPS (100 ng/mL) Step3->Step4 Step5 5. Incubation 4 - 24 Hours (Target Dependent) Step4->Step5 Step6 6. Analysis Supernatant -> ELISA Lysate -> Western Blot Step5->Step6

Figure 2: Step-by-step workflow for evaluating DBM 1285 anti-inflammatory activity in vitro.

Detailed Methodology

Reagents:

  • DBM 1285 Dihydrochloride (Stock: 10 mM in DMSO).

  • LPS (Lipopolysaccharide) from E. coli O111:B4.

  • RAW 264.7 Macrophages.

  • DMEM supplemented with 10% Heat-Inactivated FBS.

Step-by-Step Procedure:

  • Preparation:

    • Seed RAW 264.7 cells in 24-well plates at a density of

      
       cells/mL.
      
    • Incubate for 24 hours to allow adherence.

  • Compound Dilution (Critical Step):

    • Prepare serial dilutions of DBM 1285 in serum-free DMEM.

    • Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Pre-incubation:

    • Aspirate media and replace with fresh media containing DBM 1285 (0.1, 1, 5, 10 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., SB203580 if comparative data is needed).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add LPS to all wells (except Negative Control) to a final concentration of 100 ng/mL.

    • Do not wash out the inhibitor; it must remain present during stimulation.

  • Harvesting:

    • For Phosphorylation (Western Blot): Harvest lysates rapidly at 15–30 minutes post-LPS. (Look for p-p38 and p-MK2).

    • For Cytokines (ELISA): Harvest cell culture supernatant at 18–24 hours post-LPS.

  • Readout:

    • Quantify TNF-α using a standard sandwich ELISA kit.

    • Calculate % Inhibition relative to the "LPS + Vehicle" control.

Troubleshooting & Controls (E-E-A-T)

To ensure data trustworthiness, the following controls are mandatory:

IssuePotential CauseRemediation
Precipitation DBM 1285 is a salt; low solubility in high-salt buffers.Dilute stock (DMSO) directly into warm media while vortexing. Do not store diluted aqueous solutions.
No Inhibition Degradation of compound or LPS failure.Verify LPS activity with a positive control well (massive TNF-α spike). Use fresh DBM stock.
Cell Death Off-target toxicity.Perform an MTT or CCK-8 viability assay with DBM 1285 alone (no LPS) to confirm toxicity is not mimicking inhibition.
Western Blot Signal Phosphatase activity.[3]Lysis buffer must contain phosphatase inhibitors (NaF, Na3VO4) to preserve p-p38 signal.
References
  • Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2]

    • Source:

  • Tocris Bioscience.

    • Source:

  • MedChemExpress. DBM 1285 dihydrochloride: TNF-α Production Inhibitor.[2]

    • Source:[2]

  • APExBIO.

    • Source:

Sources

An In-depth Technical Guide to the Synthesis and Structure of DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

DBM 1285, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, has emerged as a significant molecule in the landscape of inflammatory disease research. Its therapeutic potential lies in its ability to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in the inflammatory response. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of DBM 1285 dihydrochloride, offering valuable insights for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Chemical Identity and Physicochemical Properties

DBM 1285 dihydrochloride is chemically designated as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₄Cl₂FN₅S[2]
Molecular Weight 468.42 g/mol [1][2]
CAS Number 1782532-29-9[1][2]
Appearance Pale yellow solid
Solubility Soluble in water[3]
Storage Recommended storage at -20°C[3]

Rationale and Significance: Targeting the p38 MAPK Pathway

The pro-inflammatory cytokine TNF-α is a key mediator in the pathogenesis of numerous chronic inflammatory diseases. The synthesis of TNF-α is regulated by the p38 MAPK signaling pathway. DBM 1285 exerts its anti-inflammatory effects by directly inhibiting p38 MAPK, which in turn suppresses the phosphorylation of downstream targets and ultimately blocks the production of TNF-α.[4][5] This targeted mechanism of action makes DBM 1285 a promising candidate for therapeutic intervention in conditions characterized by excessive TNF-α activity.

The following diagram illustrates the pivotal role of p38 MAPK in the TNF-α production pathway and the inhibitory action of DBM 1285.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_alpha TNF-α Protein TNF_mRNA->TNF_alpha Translation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits caption Figure 1. Mechanism of action of DBM 1285.

Caption: Figure 1. DBM 1285 inhibits TNF-α production by blocking the p38 MAPK signaling pathway.

Synthesis of DBM 1285 Dihydrochloride: A Strategic Approach

While a detailed, step-by-step experimental protocol for the synthesis of DBM 1285 is not publicly available in the referenced literature, a plausible retrosynthetic analysis can be constructed based on common synthetic strategies for related heterocyclic compounds. The synthesis would logically proceed through the construction of the core thiazole-pyrimidine scaffold, followed by the introduction of the N-cyclopropylamine and piperidine moieties.

The following diagram outlines a proposed high-level synthetic workflow.

G cluster_0 Key Intermediates cluster_1 Core Assembly cluster_2 Functionalization cluster_3 Final Salt Formation A 2-amino-4-(4-fluorophenyl)thiazole C Thiazole-Pyrimidine Core A->C B 2-chloro-4-(substituted)pyrimidine B->C D N-Cyclopropyl-4-(thiazolyl)pyrimidin-2-amine C->D Amination E DBM 1285 (Free Base) D->E Coupling with protected piperidine F DBM 1285 Dihydrochloride E->F HCl salt formation caption Figure 2. Proposed synthetic workflow for DBM 1285 dihydrochloride.

Caption: Figure 2. A conceptual workflow for the synthesis of DBM 1285 dihydrochloride.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of DBM 1285, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of the Thiazole-Pyrimidine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable 2-aminothiazole precursor and a 2-chloropyrimidine derivative in an appropriate solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired thiazole-pyrimidine core.

Step 2: Introduction of the N-Cyclopropylamine Moiety

  • Reaction Setup: To a solution of the thiazole-pyrimidine core in a suitable solvent like dimethyl sulfoxide (DMSO), add cyclopropylamine.

  • Reaction Conditions: The reaction may be performed at an elevated temperature, and its progress monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and diluted with water. The product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 3: Coupling with the Piperidine Moiety

  • Reaction Setup: The product from the previous step is coupled with a protected piperidine derivative. The choice of protecting group is crucial for the success of this step.

  • Reaction Conditions: The coupling reaction can be a nucleophilic substitution, potentially requiring a base and an appropriate solvent.

  • Deprotection: Following the coupling reaction, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

Step 4: Formation of the Dihydrochloride Salt

  • Salt Formation: The purified DBM 1285 free base is dissolved in a suitable solvent, such as methanol or isopropanol. A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • Isolation: The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield DBM 1285 dihydrochloride.

Structural Elucidation

The definitive structure of DBM 1285 dihydrochloride would be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling. Characteristic signals would be expected for the aromatic protons, the cyclopropyl group, the piperidine ring, and the pyrimidine ring.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction analysis would be the gold standard.

Conclusion

DBM 1285 dihydrochloride represents a significant advancement in the development of targeted anti-inflammatory therapies. Its specific inhibition of the p38 MAPK pathway offers a promising strategy for the treatment of a range of inflammatory disorders. This technical guide has provided a comprehensive overview of the synthesis and structural aspects of this important molecule, intended to aid researchers in their ongoing efforts to develop novel and effective treatments for inflammatory diseases. Further research, particularly the publication of a detailed and validated synthetic protocol, will be invaluable to the scientific community.

References

  • Jong Soon Kang, et al. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. J Pharmacol Exp Ther. 2010 Aug;334(2):657-64. ([Link])

  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC. ([Link])

  • Low Dose Estrogen Supplementation Reduces Mortality of Mice in Estrogen-Dependent Human Tumor Xenograft Model | Request PDF. ([Link])

  • Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - Spandidos Publications. ([Link])

  • Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - PMC. ([Link])

  • Ki Hoon Lee Jeonju University - ResearchGate. ([Link])

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. ([Link])

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one - MDPI. ([Link])

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - European Patent Office - EP 3957637 A1. ([Link])

  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1. ([Link])

  • WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modul
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. ([Link])

  • N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylpropanamide. ([Link])

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. ([Link])

  • Synthesis and Characterization of Advanced Materials | Request PDF. ([Link])

  • Synthesis and characterization of germa[n]pericyclynes - PubMed. ([Link])

  • Extended germa[N]pericyclynes: synthesis and characterization - PubMed. ([Link])

  • Synthesis and Characterization of DAM-1 type Materials | Request PDF. ([Link])

  • EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P

Sources

DBM 1285 Dihydrochloride: Mechanistic Modulation of Cytokine Release via p38 MAPK Inhibition

[1][2][3]

Executive Summary

DBM 1285 dihydrochloride is a potent, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) .[1][2][3] Unlike broad-spectrum kinase inhibitors, DBM 1285 exhibits high specificity for the p38 pathway, a critical node in the inflammatory cascade. Its primary utility lies in the suppression of pro-inflammatory cytokine release—specifically Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) —mediated through the post-transcriptional regulation of the p38/MK2 signaling axis.

This guide provides a technical deep-dive into the compound’s mechanism of action, validated experimental protocols for assessing cytokine modulation, and comparative data for research applications in immunology and drug discovery.

Part 1: Mechanistic Profile

The p38/MK2 Axis and Post-Transcriptional Regulation

The efficacy of DBM 1285 stems from its ability to intercept the inflammatory signal transduction pathway downstream of Toll-like Receptors (TLRs).

  • Target Engagement: DBM 1285 binds to the ATP-binding pocket of p38 MAPK (specifically the p38α isoform), preventing its phosphorylation and activation.

  • Downstream Blockade: Active p38 normally phosphorylates MAPK-activated protein kinase 2 (MK2) .

  • The Critical Differentiator (Post-Transcriptional Control):

    • Transcription: DBM 1285 does not significantly inhibit the transcription of cytokine mRNA (e.g., Tnf mRNA levels remain elevated after LPS stimulation).

    • Translation/Stability: The p38/MK2 complex regulates the stability and translation of cytokine mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions (3' UTRs). By inhibiting this axis, DBM 1285 destabilizes these mRNAs and blocks their translation into functional proteins.

Visualization: The Signaling Blockade

The following diagram illustrates the specific intervention point of DBM 1285 within the TLR4 signaling cascade.

DBM_MechanismLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4TRAF6TRAF6 / TAK1TLR4->TRAF6MKKMKK3 / MKK6TRAF6->MKKp38p38 MAPK(Target)MKK->p38PhosphorylationMK2MK2(MAPKAPK2)p38->MK2ActivationDBMDBM 1285(Inhibitor)DBM->p38InhibitionmRNACytokine mRNA(TNF-α, IL-6)MK2->mRNAStabilization &TranslationProteinCytokine Secretion(TNF-α, IL-6)mRNA->ProteinTranslationNucleusNucleus(Transcription)Nucleus->mRNATranscription(Unaffected)

Caption: DBM 1285 inhibits p38 MAPK, preventing MK2 activation.[4] This blocks the stabilization of ARE-containing mRNA, halting cytokine secretion without affecting transcription.

Part 2: Cytokine Modulation Profile

DBM 1285 demonstrates a hierarchical inhibition profile, showing highest potency against cytokines with strong ARE-dependence.

CytokineEffect of DBM 1285Mechanism Note
TNF-α High Inhibition Primary target. Highly dependent on p38/MK2 for mRNA stability. Inhibition is dose-dependent.[4]
IL-6 High Inhibition Secondary target. Secretion is significantly reduced in LPS-stimulated macrophages.
IL-1β Moderate/High Inhibition Production is suppressed; often requires co-stimulation (e.g., ATP) for release, but synthesis is p38-regulated.
IL-10 Variable Some p38 inhibitors can paradoxically increase or have no effect on IL-10, as it is a negative feedback regulator.

Part 3: Experimental Framework

Protocol A: In Vitro Assessment (Macrophage Cytokine Release)

Objective: Quantify the IC50 of DBM 1285 on LPS-induced TNF-α release. Cell Model: RAW 264.7 (Murine Macrophages) or Bone Marrow-Derived Macrophages (BMDM).

Reagents Preparation
  • Stock Solution: Dissolve DBM 1285 dihydrochloride in sterile water (solubility ~46 mg/mL) or DMSO to create a 10 mM stock .

    • Note: Water solubility is a key advantage over other inhibitors like SB 203580.

  • Working Solutions: Serial dilute in serum-free DMEM to concentrations: 0.1, 0.3, 1.0, 3.0, 10.0 µM.

Step-by-Step Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Incubate overnight.
    
  • Pre-treatment: Aspirate media. Add fresh media containing DBM 1285 (various concentrations) or vehicle control.

    • Incubation:30 - 60 minutes prior to stimulation. This allows cellular entry and kinase binding.

  • Stimulation: Add Lipopolysaccharide (LPS) (e.g., E. coli O111:B4) to a final concentration of 100 ng/mL - 1 µg/mL .

  • Incubation: Incubate for 4 - 6 hours (optimal for TNF-α) or 18 - 24 hours (optimal for IL-6).

  • Harvest: Collect cell-free supernatant.

  • Analysis: Quantify cytokines using ELISA or HTRF.

  • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduction in cytokines is not due to cytotoxicity.

Protocol B: In Vivo Efficacy (LPS Challenge Model)

Objective: Validate oral bioavailability and systemic anti-inflammatory activity.

  • Animals: BALB/c mice (Male, 6-8 weeks).

  • Administration: Administer DBM 1285 via oral gavage (PO).

    • Dose Range: 10 mg/kg - 50 mg/kg.

    • Vehicle: Saline or 0.5% CMC-Na.

  • Challenge: 1 hour post-drug administration, inject LPS (1 mg/kg) intraperitoneally (IP).

  • Endpoint: Collect blood via cardiac puncture 90 minutes post-LPS. Measure serum TNF-α levels.

Visualization: Experimental Workflow

Workflowcluster_0Preparationcluster_1Cell Treatmentcluster_2AnalysisStockStock Sol.(10mM in Water)DilutionSerial Dilution(0.1 - 10 µM)Stock->DilutionPreTxPre-treat(30-60 min)Dilution->PreTxSeedSeed Cells(RAW 264.7)Seed->PreTxStimLPS Stim(100 ng/mL)PreTx->StimSupernatantCollectSupernatantStim->Supernatant4-24 hrsELISAELISA(TNF-α / IL-6)Supernatant->ELISA

Caption: Standardized workflow for assessing DBM 1285 potency in vitro. Pre-treatment is critical for accurate IC50 determination.

Part 4: Data Synthesis & Comparative Analysis

DBM 1285 is often compared to first-generation p38 inhibitors (e.g., SB 203580) and second-generation clinical candidates (e.g., BIRB 796).

Comparative Properties Table
FeatureDBM 1285 2HClSB 203580SKF-86002
Target Isoform p38α / p38βp38α / p38βp38α / CSBP
Solubility High (Water, ~46 mg/mL) Low (DMSO required)Moderate
TNF-α Inhibition ++++ (Post-transcriptional) +++++++
In Vivo Route Oral (PO)IP / POIP / PO
Key Advantage Superior solubility; high oral bioavailabilityStandard reference toolCNS penetration
Technical Considerations
  • Water Solubility: The dihydrochloride salt form of DBM 1285 allows for aqueous formulation, avoiding the artifacts sometimes caused by high DMSO concentrations in cell-based assays.

  • Selectivity: While highly selective for p38, researchers should always run a negative control (inactive analogue) or verify with a second structurally distinct inhibitor to rule out off-target effects.

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Bio-Techne / Tocris. "DBM 1285 dihydrochloride Product Information." Tocris Bioscience.

  • MedChemExpress. "DBM 1285 dihydrochloride: Mechanism and Datasheet." MedChemExpress.

  • TargetMol. "DBM 1285 dihydrochloride Chemical Properties and Bioactivity." TargetMol.

Methodological & Application

Application Note: Mechanistic Characterization and Experimental Protocols for DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile

DBM 1285 dihydrochloride is a potent, orally active inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[1][2] Unlike first-generation inhibitors (e.g., SB 203580) which primarily target the ATP-binding pocket and often result in the paradoxical hyperphosphorylation of p38 due to feedback loop abrogation, DBM 1285 has been reported to suppress the phosphorylation of p38 itself and downstream substrates like MK2.

This guide addresses a critical gap in current literature: the handling of the dihydrochloride salt form. While most kinase inhibitors require DMSO for solubilization, DBM 1285 dihydrochloride exhibits significant water solubility, allowing for DMSO-free experimental conditions—a vital advantage when studying DMSO-sensitive primary cells or in vivo models.

Table 1: Physicochemical & Biological Properties
PropertySpecification
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
Molecular Weight 468.42 g/mol
Target p38 MAPK (pathway suppression)
Primary Readout Inhibition of LPS-induced TNF-α, IL-6, and p38 phosphorylation
Solubility (Water) ~46 mg/mL (100 mM)
Solubility (DMSO) Soluble (up to 100 mM)
Appearance Pale yellow to white solid
Storage -20°C (desiccated); Solutions stable at -80°C for <1 month
Mechanistic Insight & Signaling Topology

To effectively utilize DBM 1285, one must understand its intervention point in the inflammatory cascade. Upon Lipopolysaccharide (LPS) stimulation of Toll-like Receptor 4 (TLR4), the signal transduces through MyD88 and TRAF6, eventually activating TAK1. TAK1 activates MKK3/6, which phosphorylates p38 MAPK.

Crucial Distinction: Many p38 inhibitors (Type I) stabilize the active conformation, preventing substrate phosphorylation (e.g., MK2) but allowing upstream kinases (MKK3/6) to hyper-phosphorylate p38. DBM 1285 is distinct in that it suppresses the detectable levels of phospho-p38 (Thr180/Tyr182) , suggesting either an upstream effect, rapid phosphatase recruitment, or a conformational change that limits MKK3/6 accessibility.

Figure 1: DBM 1285 Mechanism of Action in TLR4 Signaling

DBM_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation TNF TNF-α / IL-6 (Cytokine Release) MK2->TNF Translation/Stabilization DBM DBM 1285 (Inhibitor) DBM->p38 Suppresses p-p38 & Activity

Figure 1: DBM 1285 interrupts the canonical inflammatory cascade, preventing p38 phosphorylation and downstream cytokine translation.[1]

Experimental Protocols
Protocol A: Reconstitution & Handling (The "Salt" Advantage)

Rationale: The dihydrochloride salt form allows for aqueous reconstitution. This eliminates DMSO toxicity artifacts, which can be confounding in neutrophil or stem cell assays.

  • Stock Preparation (10 mM):

    • Weigh 4.68 mg of DBM 1285 dihydrochloride.

    • Add 1.0 mL of sterile, endotoxin-free water (or PBS pH 7.2).

    • Note: Vortex vigorously. If the solution is slightly hazy, sonicate in a water bath at room temperature for 2 minutes. The salt should dissolve completely.

    • Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution:

    • Dilute the 10 mM stock directly into cell culture media.

    • Target Concentration: 0.5 µM – 10 µM (IC50 for cellular TNF-α inhibition is typically ~1-2 µM).

Protocol B: Inhibition of LPS-Induced TNF-α in RAW 264.7 Macrophages

Objective: Validate DBM 1285 activity by quantifying the suppression of inflammatory cytokine secretion.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM + 10% FBS (Heat Inactivated).

  • LPS (E. coli O111:B4).

  • Mouse TNF-α ELISA Kit.

Step-by-Step Methodology:

  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in a 24-well plate.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment (Critical Step):

    • Aspirate media and replace with fresh media containing DBM 1285.

    • Dose Curve: 0 (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0 µM.

    • Control: Include a "Vehicle Only" well (Water/PBS matched to the highest drug volume).

    • Incubation: Incubate for 1 hour prior to LPS addition. This allows the drug to equilibrate and access the intracellular kinase domain.

  • Stimulation:

    • Add LPS to all wells (except "No Stim" control) to a final concentration of 100 ng/mL .

    • Incubate for 6 to 18 hours (depending on ELISA sensitivity and peak cytokine accumulation).

  • Harvest:

    • Collect supernatant and centrifuge at 1000 x g for 5 minutes to remove debris.

    • Store supernatant at -80°C or proceed immediately to ELISA.

  • Analysis:

    • Perform TNF-α ELISA.

    • Success Criteria: DBM 1285 should exhibit a dose-dependent reduction in TNF-α with an IC50 roughly between 0.5 – 2.0 µM.

Protocol C: Western Blot Verification (Phospho-p38 Status)

Objective: Confirm the specific mechanism of "suppression" versus "inhibition."

  • Setup: Seed cells as in Protocol B.

  • Treatment: Pre-treat with DBM 1285 (5 µM) for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) for a short time course: 15 min, 30 min, 60 min .

    • Note: Phosphorylation events are rapid. 18 hours (ELISA time) is too late for Western Blot.

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting Targets:

    • Primary: Phospho-p38 MAPK (Thr180/Tyr182).

    • Secondary: Total p38 MAPK (Loading Control).

    • Downstream: Phospho-MAPKAPK-2 (Thr334) – This confirms functional blockade.

  • Expected Result:

    • Vehicle + LPS: Strong bands for p-p38 and p-MK2.

    • DBM 1285 + LPS: Significant reduction in p-MK2 (functional block). Unlike SB203580 (which often increases p-p38), DBM 1285 should show reduced or baseline levels of p-p38, confirming its unique mode of action [1].

References
  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1][3] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[3]

  • Tocris Bioscience.

  • MedChemExpress.

Sources

Technical Application Note: DBM 1285 Dihydrochloride in In Vitro p38 MAPK Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026


 suppression

Introduction & Mechanistic Basis[1][2]

DBM 1285 dihydrochloride (CAS: 1782532-29-9) is a potent, orally active inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Unlike first-generation inhibitors (e.g., SB203580), DBM 1285 exhibits a distinct pharmacological profile characterized by the suppression of both p38 MAPK phosphorylation and downstream inflammatory cytokine production (specifically TNF-


) in macrophage/monocyte lineages [1].
Mechanism of Action

The p38 MAPK pathway is a critical responder to stress stimuli (UV, heat shock) and inflammatory cytokines (LPS, IL-1). Upon activation by upstream kinases (MKK3/6), p38 phosphorylates downstream effectors such as MAPKAPK2 (MK2), which stabilizes mRNA for inflammatory cytokines.

Key Differentiator: While many ATP-competitive p38 inhibitors cause a paradoxical increase in p38 phosphorylation (due to loss of negative feedback loops), DBM 1285 has been reported to suppress the phosphorylation of p38 itself, effectively shutting down the cascade at the node of activation [1].

Biological Pathway Visualization[5]

P38_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 HSP27 HSP27 (Actin remodeling) MK2->HSP27 TNF TNF-α / IL-6 (Transcription/Translation) MK2->TNF mRNA Stabilization DBM DBM 1285 (Inhibitor) DBM->p38 Blocks Phosphorylation & Activity

Figure 1: Signal transduction pathway of LPS-induced inflammation showing the intervention point of DBM 1285 upstream of MK2 and cytokine release.

Compound Preparation & Handling

The dihydrochloride salt form confers improved water solubility compared to free base inhibitors, reducing the reliance on high-concentration DMSO which can be cytotoxic in sensitive primary cell cultures.

Physicochemical Properties
ParameterValue
Molecular Weight 468.42 g/mol
Formula C

H

FN

S[2] · 2HCl
Solubility (Water) ~100 mM (46.8 mg/mL)
Solubility (DMSO) ~100 mM
Storage (Solid) -20°C (Desiccated)
Storage (Solution) -80°C (Avoid freeze/thaw cycles)
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 4.68 mg of DBM 1285 dihydrochloride in 1.0 mL of sterile, endotoxin-free water or PBS. Vortex until clear.

  • Sterilization: Filter sterilize using a 0.22

    
    m PVDF or PES syringe filter.
    
  • Aliquot: Dispense into 50

    
    L aliquots to prevent degradation from repeated freeze-thaw cycles. Store at -80°C.
    

Core Protocol: Inhibition of LPS-Induced TNF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> in Macrophages[3][4][5][6]

This assay quantifies the efficacy of DBM 1285 in blocking the inflammatory response in RAW 264.7 (murine) or THP-1 (human) macrophages.

Materials Required[1][2][3][5][7][8][9][10]
  • Cell Line: RAW 264.7 macrophages (ATCC TIB-71).

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).

  • Assay Kit: Mouse TNF-

    
     ELISA Kit.
    
  • Compound: DBM 1285 Stock (10 mM).

Experimental Workflow

Workflow Step1 Step 1: Seeding RAW 264.7 Cells (5x10^5 cells/well) Step2 Step 2: Adherence Overnight Incubation 37°C, 5% CO2 Step1->Step2 Step3 Step 3: Pre-treatment Add DBM 1285 (0.1 - 10 µM) Wait 1-2 Hours Step2->Step3 Step4 Step 4: Stimulation Add LPS (100 ng/mL) Incubate 6-24 Hours Step3->Step4 Step5 Step 5: Harvest Collect Supernatant (ELISA) Step4->Step5

Figure 2: Chronological workflow for the anti-inflammatory efficacy assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells into 24-well plates at a density of

      
       cells/well.
      
    • Incubate overnight at 37°C / 5% CO

      
       to allow adherence.
      
  • Compound Pre-treatment (Critical Step):

    • Aspirate old media and replace with fresh media containing DBM 1285.

    • Dose Range: Prepare a serial dilution (e.g., 0.1, 0.5, 1, 5, 10

      
      M).
      
    • Control: Include a Vehicle Control (Water/PBS) and a Positive Control (e.g., SB203580 if comparison is needed).

    • Incubate for 1 to 2 hours prior to LPS addition. This allows the inhibitor to permeate the cell and engage the kinase active site before the signaling cascade is triggered.

  • LPS Stimulation:

    • Add LPS to each well (final concentration: 100 ng/mL) directly into the media containing the inhibitor. Do not wash cells.

    • Incubate for 6 to 24 hours (6h for mRNA analysis, 18-24h for protein/ELISA).

  • Data Collection:

    • Supernatant: Collect cell culture supernatant and centrifuge at 1000 x g for 5 minutes to remove debris. Assay immediately for TNF-

      
       via ELISA or store at -80°C.
      
    • Lysate (Optional): Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors for Western Blot analysis.

Validation & Analysis

Western Blotting Targets

To confirm the mechanism of action, immunoblotting should be performed on lysates collected 30-60 minutes post-LPS stimulation (peak phosphorylation).

Target ProteinExpected Change (with DBM 1285)Mechanistic Insight
p-p38 MAPK (Thr180/Tyr182) Decrease Unique feature of DBM 1285; prevents activation loop phosphorylation [1].
Total p38 MAPK No ChangeLoading Control.
p-MAPKAPK2 (Thr334) Decrease Confirms functional blockade of downstream signaling.
p-HSP27 (Ser82) Decrease Downstream substrate of MK2; confirms cytoskeletal signaling blockade.
Troubleshooting Guide
IssueProbable CauseSolution
High Background TNF-

Endotoxin contaminationEnsure DBM 1285 is dissolved in endotoxin-free water. Use polymyxin B as a control to rule out LPS contamination in reagents.
No Inhibition Observed Insufficient pre-incubationExtend pre-treatment to 2 hours. Ensure cells are not over-confluent (>80%) at time of assay.
Cell Toxicity Off-target effectsPerform an MTT/CCK-8 assay. DBM 1285 is generally non-toxic <50

M, but cell line sensitivity varies.
Precipitation Salt incompatibilityDihydrochloride salts can precipitate in high-phosphate buffers at high concentrations. Dilute stock (water) into media slowly.

References

  • Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[3] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[3]

  • Tocris Bioscience. DBM 1285 dihydrochloride Product Information.

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.

Sources

Application Note: Optimization of Macrophage Inflammatory Signaling Studies using DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the use of DBM 1285 dihydrochloride , a potent and selective p38 MAPK inhibitor, in macrophage inflammatory signaling studies.

Part 1: Mechanism & Scientific Rationale

The Target: p38 MAPK Signaling Axis

In macrophage biology, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of the inflammatory response. Upon stimulation by Pathogen-Associated Molecular Patterns (PAMPs) such as Lipopolysaccharide (LPS), Toll-Like Receptor 4 (TLR4) activates a kinase cascade culminating in the phosphorylation and activation of p38 MAPK.

Activated p38 phosphorylates downstream effectors, most notably MAPKAPK2 (MK2) . This axis controls the stability and translation of pro-inflammatory cytokine mRNAs (e.g., Tnf, Il6, Cox2).

DBM 1285 Mechanism of Action

DBM 1285 dihydrochloride is a highly selective, ATP-competitive inhibitor of p38 MAPK. Unlike earlier generation inhibitors (e.g., SB203580), DBM 1285 exhibits superior selectivity and potency in suppressing the p38-MK2 signaling axis.

  • Primary Action: Competes for the ATP-binding pocket of p38α/β.

  • Functional Consequence: Prevents the phosphorylation of downstream substrates (MK2, HSP27) without necessarily abolishing the upstream phosphorylation of p38 itself (T180/Y182) in the short term, although prolonged inhibition can alter feedback loops.

  • Phenotypic Outcome: Potent suppression of TNF-α and IL-6 secretion in LPS-stimulated macrophages (Raw 264.7, BMDM).

Pathway Visualization

The following diagram illustrates the intervention point of DBM 1285 within the TLR4 signaling cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation (T180/Y182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation DBM DBM 1285 (Inhibitor) DBM->p38 Blocks ATP Binding HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-α mRNA Stability/Translation MK2->TNF Stabilizes mRNA Cytokine Inflammatory Cytokine Secretion TNF->Cytokine

Caption: DBM 1285 inhibits p38 kinase activity, blocking the activation of MK2 and subsequent cytokine mRNA stabilization.

Part 2: Reagent Preparation & Handling

Physicochemical Properties
  • Molecular Weight: 468.42 g/mol [1][2][3][4][5]

  • Formula: C21H22FN5S[2][3][4][5] · 2HCl[2][3][5]

  • Solubility:

    • Water: Soluble (~50-100 mM), but stability is lower than in organic solvents.

    • DMSO: Soluble (>50 mM).[6] Recommended for stock.

Stock Solution Protocol (10 mM)

To ensure reproducibility, prepare a master stock solution in high-grade DMSO.

  • Weighing: Accurately weigh 4.68 mg of DBM 1285 dihydrochloride.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in light-protective (amber) microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocol (Macrophage Inflammation Assay)

Objective: To determine the IC50 of DBM 1285 on LPS-induced TNF-α production in Raw 264.7 macrophages.

Cell Culture Conditions
  • Cell Line: Raw 264.7 (ATCC TIB-71) or Bone Marrow-Derived Macrophages (BMDM).

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Confluency: Perform experiments when cells are 70-80% confluent. Do not overgrow, as this activates basal stress pathways.

Step-by-Step Workflow
Step 1: Seeding

Seed macrophages in 24-well plates (for ELISA) or 6-well plates (for Western Blot).

  • Density:

    
     cells/well (24-well) or 
    
    
    
    cells/well (6-well).
  • Resting: Incubate overnight at 37°C, 5% CO2 to allow attachment.

Step 2: Drug Preparation (Working Solutions)

Prepare 1000x working stocks in DMSO, then dilute 1:1000 into warm media to keep Final DMSO Concentration at 0.1% .

Target Conc.[1][3][6][7][8] (µM)Stock UsedDilution FactorFinal DMSO %
0 (Vehicle) Pure DMSO1:10000.1%
0.1 µM 0.1 mM1:10000.1%
1.0 µM 1.0 mM1:10000.1%
5.0 µM 5.0 mM1:10000.1%
10.0 µM 10.0 mM1:10000.1%
Step 3: Pre-Treatment (Critical Step)
  • Aspirate old media.

  • Add fresh media containing DBM 1285 (or Vehicle) to the cells.

  • Incubate for 1 hour at 37°C.

    • Rationale: This allows the inhibitor to permeate the cell membrane and saturate the intracellular p38 ATP-binding pockets before the signaling cascade is triggered.

Step 4: Stimulation
  • Add Lipopolysaccharide (LPS, e.g., E. coli O111:B4) directly to the wells.

  • Final LPS Concentration: 100 ng/mL.

  • Incubation Time:

    • For Phospho-Protein Analysis (Western Blot): 30 – 60 minutes.

    • For Cytokine Secretion (ELISA): 6 – 24 hours (TNF-α peaks ~4-6h; IL-6 ~12-24h).

Step 5: Sample Collection
  • Supernatant: Collect for ELISA. Centrifuge at 1000 x g for 5 min to remove debris. Store at -80°C.

  • Lysate: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

Part 4: Data Analysis & Validation

Western Blot Validation

To confirm DBM 1285 activity, do not rely solely on p-p38 levels, as ATP-competitive inhibitors often prevent downstream signaling without blocking the phosphorylation of the kinase itself (and may even increase it due to feedback loop inhibition).

Target Markers:

  • Primary Readout (Inhibition): Phospho-MAPKAPK2 (Thr334) or Phospho-HSP27 (Ser82) . Levels should decrease dose-dependently.

  • Pathway Control: Phospho-p38 (Thr180/Tyr182) . Levels may remain unchanged or increase.

  • Loading Control: Total p38 or β-Actin.

Expected Results (ELISA)

Typical inhibition profile for LPS-induced TNF-α in Raw 264.7 cells:

TreatmentDBM 1285 Conc.TNF-α (pg/mL)% Inhibition
Vehicle (No LPS) 0 µM< 50N/A
LPS + Vehicle 0 µM~25000%
LPS + DBM 1285 0.5 µM~1500~40%
LPS + DBM 1285 2.0 µM~500~80%
LPS + DBM 1285 10.0 µM< 100>95%

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media High concentration / Cold mediaDilute stock into warm (37°C) media while vortexing. Do not exceed 50 µM in aqueous media.
High Cell Toxicity Off-target effects / DMSOPerform an MTT/CCK-8 assay. Ensure DMSO < 0.1%. DBM 1285 is generally non-toxic < 20 µM.
No Inhibition of p-p38 Mechanism misunderstandingDBM 1285 is an ATP-competitor.[6] It blocks activity , not necessarily activation (phosphorylation) of p38. Blot for p-MK2 .
High Basal Cytokines Cell stressEnsure cells are not overgrown (>90% confluence) or subjected to shear stress during washing.

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[1]

  • Tocris Bioscience. "DBM 1285 dihydrochloride Product Information." Tocris.com.

  • Alam, J. J., & Scheper, G. C. (2016). "Targeting the p38 MAPK pathway for the treatment of Alzheimer's disease." Expert Review of Neurotherapeutics, 16(9), 1031-1045. (Contextual p38 inhibitor comparison).

Sources

Application Note: DBM 1285 Dihydrochloride in Adjuvant-Induced Arthritis (AIA) Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide provides a comprehensive technical framework for utilizing DBM 1285 dihydrochloride in the study of Adjuvant-Induced Arthritis (AIA). It is designed for researchers requiring high-fidelity experimental standards and mechanistic depth.

Compound: DBM 1285 dihydrochloride Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Primary Application: In vivo efficacy testing in Rheumatoid Arthritis (RA) models; suppression of pro-inflammatory cytokines (TNF-α, IL-1β).[1]

Introduction & Scientific Rationale

Adjuvant-Induced Arthritis (AIA) is a T-cell-dependent model of rheumatoid arthritis that shares key pathological features with human RA, including synovial hyperplasia, cartilage degradation, and bone erosion. The pathology is driven by a cytokine storm, primarily orchestrated by the p38 MAPK signaling pathway .

DBM 1285 dihydrochloride is a potent, orally active, ATP-competitive inhibitor of p38 MAPK. Unlike earlier generations of p38 inhibitors (e.g., SB 203580), DBM 1285 exhibits an optimized pharmacokinetic profile suitable for chronic dosing in murine models.

Mechanism of Action (MOA)

DBM 1285 binds to the ATP-binding pocket of p38 MAPK (specifically p38


 and p38

isoforms). This blockade prevents the phosphorylation of downstream substrates, most notably MAPKAPK2 (MK2) . MK2 is the critical node governing the stability and translation of mRNA encoding pro-inflammatory cytokines like TNF-

. By inhibiting this axis, DBM 1285 effectively "silences" the inflammatory response at the translational level.
Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of DBM 1285 within the inflammatory cascade.

DBM1285_Mechanism LPS LPS / Pro-inflammatory Stimuli TLR4 TLR4 / Cytokine Receptors LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK (Phosphorylated) MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 Activation DBM DBM 1285 (Inhibitor) DBM->p38 ATP Competition (Blockade) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TTP Tristetraprolin (TTP) (mRNA Stability) MK2->TTP Phosphorylation (Inactivates TTP) Cytokines TNF-α, IL-1β, IL-6 (Translation & Secretion) MK2->Cytokines Promotes Translation TTP->Cytokines Degrades mRNA (If active) Inflammation Synovial Inflammation Bone Erosion Cytokines->Inflammation

Figure 1: Mechanism of DBM 1285 inhibition within the p38 MAPK inflammatory signaling cascade.[2][3][4]

Compound Handling & Preparation

Chemical Profile:

  • Name: DBM 1285 dihydrochloride[1][2][3][4][5][6]

  • Molecular Weight: 468.42 g/mol [1][5][6]

  • Solubility: Soluble in DMSO (>50 mg/mL) and Water (~46 mg/mL with sonication).

  • Storage: -20°C (desiccated). Solutions should be prepared fresh or stored at -80°C for <1 month.

Vehicle Formulation for In Vivo Dosing (Oral Gavage)

For oral administration in rodents, a suspension or solution in a biocompatible vehicle is required.

Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water. Alternative: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline (for higher solubility requirements).

Preparation Protocol (10 mg/kg dose for 200g rat):

  • Calculate: For a 10 mg/kg dose at a volume of 5 mL/kg, the required concentration is 2.0 mg/mL .

  • Weigh: 20 mg of DBM 1285 dihydrochloride.

  • Dissolve/Suspend: Add 10 mL of the chosen vehicle.

  • Homogenize: Vortex vigorously. If using CMC, use a glass homogenizer to ensure uniform suspension. If using the DMSO/PEG vehicle, ensure complete dissolution (sonicate if necessary).

In Vivo Protocol: Adjuvant-Induced Arthritis (AIA)[8]

Model Species: Lewis Rat (Male, 7-8 weeks old). Rationale: Lewis rats are highly susceptible to AIA and exhibit a robust, reproducible polyarthritis.

Experimental Workflow
PhaseDayProcedureCritical Notes
Acclimation -7 to 0Acclimatize animals to facility.Monitor baseline weight.
Induction 0CFA Injection: Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis (H37Ra) intradermally at the base of the tail.Ensure strict intradermal injection; subcutaneous injection reduces efficacy.
Onset 10-12Monitor for signs of arthritis (swelling in hind paws).Disease onset typically occurs days 10-14.
Treatment 14-28Therapeutic Dosing: Administer DBM 1285 (PO) daily once clinical scores reach established criteria (Score ≥ 1).Dose Groups: 1. Vehicle Control2. DBM 1285 (10 mg/kg)3. DBM 1285 (30 mg/kg)4. Positive Control (e.g., Dexamethasone 1 mg/kg)
Assessment 14-28Daily scoring and plethysmometry.Measure paw volume every 2 days to minimize stress.
Termination 28Euthanasia and tissue collection.Collect serum (cytokines) and hind paws (histology).
Clinical Scoring System (Arthritis Index)

Score each paw from 0–4 (Max score per animal = 16, if scoring all 4 paws, though AIA is often hind-paw dominant).

  • 0: Normal.

  • 1: Slight swelling and erythema of the ankle or tarsal joints.

  • 2: Mild swelling extending from the ankle to the tarsals.

  • 3: Moderate swelling and erythema involving the ankle, tarsals, and metatarsals.

  • 4: Severe swelling and erythema encompassing the ankle, foot, and digits; ankylosis.

In Vitro Mechanistic Validation Protocol

To confirm that in vivo efficacy is driven by p38 MAPK inhibition, perform this validation assay using macrophages.

Cell Line: RAW 264.7 (Murine Macrophages) or Bone Marrow-Derived Macrophages (BMDM).

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Pre-treatment: Treat cells with DBM 1285 (0.1, 1, 10 µM) or Vehicle (0.1% DMSO) for 1 hour .

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for:

    • 30 min: For Western Blot (p-p38, p-MK2).

    • 24 hours: For ELISA (TNF-α, IL-6 secretion).

  • Western Blot Analysis:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Key Marker: DBM 1285 prevents downstream phosphorylation.[6]

    • Observation: p38 phosphorylation (T180/Y182) may remain unchanged or increase (due to feedback loop loss), but p-MK2 (T334) levels must decrease dose-dependently . This proves functional blockade of the p38 catalytic site.

Data Analysis & Expected Results

Quantitative Metrics

Present data using the following structure:

MetricVehicle ControlDBM 1285 (High Dose)Statistical Test
Paw Volume (mL) High (e.g., 2.5 mL)Reduced (e.g., 1.4 mL)2-Way ANOVA + Bonferroni
Arthritis Score High (e.g., 12/16)Reduced (e.g., 4/16)Mann-Whitney U or Kruskal-Wallis
Serum TNF-α HighSignificantly ReducedOne-way ANOVA
Histology Pannus formation, bone erosionPreserved joint architectureHistopathological Scoring
Troubleshooting Guide
  • Issue: Low solubility in vehicle.

    • Solution: Pre-dissolve DBM 1285 in 100% DMSO (10% of final volume), then slowly add 30% PEG300, followed by the aqueous phase.

  • Issue: No reduction in p-p38 levels on Western Blot.

    • Explanation: DBM 1285 is an ATP-competitive inhibitor. It does not prevent upstream kinases (MKK3/6) from phosphorylating p38. It prevents p38 from phosphorylating MK2. Always blot for p-MK2 or p-HSP27 to verify target engagement.

References

  • Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.

  • Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377-385.

Sources

Application Note: Preparation and Handling of DBM 1285 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, storage, and handling of DBM 1285 dihydrochloride , a potent p38 mitogen-activated protein kinase (MAPK) inhibitor.


 suppression)

Abstract & Compound Profile

DBM 1285 dihydrochloride is a highly specific p38 MAPK inhibitor used to study inflammatory pathways, specifically the suppression of Lipopolysaccharide (LPS)-induced TNF-


 production. Unlike many kinase inhibitors that are highly hydrophobic and require DMSO, DBM 1285 is supplied as a dihydrochloride salt , rendering it significantly more soluble in aqueous buffers. This protocol outlines the optimal method for generating a stable stock solution, emphasizing the prevention of hydrolysis and freeze-thaw degradation.
Physicochemical Properties
PropertyData
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
CAS Number 1782532-29-9
Molecular Weight 468.42 g/mol
Formula C

H

FN

S

2HCl
Appearance Pale yellow solid
Solubility (Water) ~100 mM (46.84 mg/mL)
Solubility (DMSO) Soluble (Testing required for >50 mM)
Storage (Powder) -20°C (Desiccated)

Biological Context & Mechanism

To understand the necessity of precise dosing, one must visualize the signaling cascade. DBM 1285 acts downstream of TLR4 activation, specifically targeting the ATP-binding pocket of p38 MAPK. This inhibition blocks the phosphorylation of downstream effectors like MK2, thereby halting the translation and secretion of pro-inflammatory cytokines like TNF-


.
Figure 1: DBM 1285 Mechanism of Action

The following diagram illustrates the intervention point of DBM 1285 within the inflammatory cascade.

DBM_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling TRAF6 / TAK1 / MKK3/6 TLR4->Signaling p38 p38 MAPK Signaling->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation DBM DBM 1285 (Inhibitor) DBM->p38 Blocks ATP Binding TNF TNF-α Production MK2->TNF Inflammation Inflammatory Response TNF->Inflammation

Caption: DBM 1285 inhibits p38 MAPK, preventing the downstream activation of MK2 and subsequent cytokine release.

Stock Solution Preparation Protocol

Critical Pre-Requisites
  • Solvent Choice: While DMSO is standard for many kinase inhibitors, the dihydrochloride salt form of DBM 1285 is highly water-soluble (up to 100 mM).

    • Recommendation: Use Sterile Water for Injection (WFI) or 0.9% Saline for stock preparation if the downstream application is sensitive to DMSO. However, if long-term chemical stability is paramount and the compound will be stored for months, DMSO is often preferred to prevent hydrolysis, provided the salt does not precipitate.

    • Standard Approach: This protocol uses Water as the primary solvent based on vendor solubility data (Tocris/ApexBio), which is ideal for in vivo studies to avoid vehicle toxicity.

  • Concentration: Prepare a 10 mM or 25 mM stock. Avoid saturating the solution (100 mM) to prevent precipitation during freezing.

Step-by-Step Procedure (10 mM Stock in Water)
  • Calculate Mass Requirement: Use the formula:

    
    
    
    • Target: 10 mM stock in 1 mL.

    • Calculation:

      
      .
      
    Target Conc.[1][2][3]VolumeMass of DBM 1285 2HCl
    10 mM 1 mL4.68 mg
    10 mM 5 mL23.42 mg
    50 mM 1 mL23.42 mg
  • Equilibration: Remove the product vial from -20°C storage and allow it to warm to room temperature (approx. 15-20 mins) inside a desiccator.

    • Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid compound.

  • Weighing: Weigh the calculated amount of DBM 1285 dihydrochloride into a sterile microcentrifuge tube.

    • Note: Due to the salt form, the powder may be hygroscopic. Work quickly.

  • Dissolution: Add the calculated volume of Sterile Water (or PBS/DMSO).

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Ensure the solution is completely clear and pale yellow. If particles persist, sonicate for 2 minutes in a water bath.

  • Sterilization (Crucial for Water Stocks): Aqueous solutions are prone to microbial growth.

    • Pass the solution through a 0.22

      
      m PVDF or PES syringe filter  into a fresh, sterile tube.
      
    • Note: Nylon filters may bind small molecules; PVDF is preferred for low protein/drug binding.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 20

      
      L or 50 
      
      
      
      L) to match your daily experimental needs.
    • Storage: Store at -20°C or -80°C .

    • Shelf Life: Aqueous stocks are less stable than DMSO stocks. Use within 1 month if stored at -20°C. For >6 months storage, use DMSO or store as lyophilized powder.

Figure 2: Preparation Workflow

Visual guide to the critical steps in preparing the aqueous stock solution.

Stock_Prep Vial Equilibrate Vial (RT, 20 min) Weigh Weigh Powder (e.g., 4.68 mg) Vial->Weigh Solvent Add Solvent (Water/DMSO) Weigh->Solvent Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve Filter Sterile Filter (0.22 µm PVDF) Dissolve->Filter Aliquot Aliquot (Single Use) Filter->Aliquot Freeze Store -20°C (Dark) Aliquot->Freeze

Caption: Workflow emphasizing the filtration step required for aqueous stocks to ensure sterility.

Usage Guidelines & Dilution

In Vitro (Cell Culture)
  • Working Concentration: Typically 10 nM – 10

    
    M .
    
  • Dilution Protocol:

    • Thaw one aliquot of 10 mM stock on ice.

    • Prepare an intermediate dilution (e.g., 100

      
      M) in culture media or PBS.
      
    • Add to cell culture wells.

    • Control: If using DMSO stock, ensure final DMSO concentration is <0.1% to avoid solvent toxicity. If using Water stock, vehicle control is simply media/water.

In Vivo (Murine Models)[2][6][7]
  • Advantage: The dihydrochloride salt allows for formulation in saline without complex vehicles (like Corn Oil or PEG).

  • Dosing: DBM 1285 is orally active.[1][2][4][5][6]

  • Vehicle: 0.9% Saline or PBS.

  • Protocol: Dissolve fresh powder or dilute aqueous stock immediately prior to gavage.

Troubleshooting & Quality Control

ObservationPossible CauseSolution
Precipitation on Thaw Stock concentration too high (near saturation).Warm to 37°C and vortex. If insoluble, dilute to 5 mM.
Yellow Color Change Oxidation or pH shift.Check pH. If solution turns dark brown, discard (degradation).
Loss of Activity Freeze-thaw cycles.Never re-freeze an aliquot more than once. Use single-use aliquots.
Cell Toxicity Osmotic stress or high dose.Validate IC50.[3][6] Ensure final salt concentration from drug vehicle is negligible.

References

  • Kim, C., et al. (2019). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine. (Contextualizing p38 inhibitor usage). Available at: [Link]

Sources

Troubleshooting & Optimization

DBM 1285 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Handling, and Experimental Troubleshooting

Product Snapshot & Physicochemical Profile

DBM 1285 Dihydrochloride is a potent, orally active p38 MAPK inhibitor used primarily to suppress inflammation (TNF-


 production) and modulate stress signaling pathways.

Unlike many hydrophobic inhibitors, the dihydrochloride salt form confers significant water solubility. However, this ionic nature introduces specific handling challenges regarding pH stability and hygroscopicity that often lead to experimental variability if ignored.

PropertySpecificationTechnical Note
CAS Number 1782532-29-9Specific to the 2HCl salt form.[1]
Molecular Weight 468.42 g/mol Use this value for molarity calculations.[1][2]
Solubility (Water) ~46 mg/mL (100 mM)Acidic solution. May require sonication.
Solubility (DMSO) ~46 mg/mL (100 mM)Preferred for long-term stock storage.
Appearance White to off-white solidHygroscopic; absorbs moisture rapidly.
Storage -20°C (Solid)Keep desiccated.

Critical Protocol: Stock Solution Preparation

The Error: Many researchers add solvent directly to the cold vial immediately after removal from the freezer. The Consequence: Condensation forms inside the vial, hydrolyzing the compound or altering the weighed mass, leading to concentration errors.

Step-by-Step Workflow (The "Right" Way)
  • Equilibration: Remove the product vial from -20°C storage. Do not open. Allow it to sit at room temperature for 30–45 minutes.

  • Solvent Choice:

    • For Cell Culture: Prepare stock in DMSO (sterile filtered).

    • For In Vivo (Acute): Sterile Water or Saline is possible due to the salt form, but pH adjustment may be required.

  • Dissolution:

    • Add the calculated volume of solvent to the vial.

    • Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at 35–40°C for 5 minutes.

  • Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw degradation.

  • Storage: Store aliquots at -80°C. Valid for 6 months.

Visual Workflow: Solubilization Logic

G Start Frozen Vial (-20°C) Equilibrate Equilibrate (30 min @ RT) Start->Equilibrate Weigh Weigh Mass (Low Humidity) Equilibrate->Weigh Prevent Condensation Solvent Add Solvent (DMSO/Water) Weigh->Solvent Sonicate Vortex/Sonicate (Clear Solution) Solvent->Sonicate Aliquot Aliquot & Freeze (-80°C) Sonicate->Aliquot

Figure 1: Correct solubilization workflow to prevent hygroscopic degradation and concentration errors.

Troubleshooting Guide

Issue 1: Precipitation in Cell Culture Media

Symptom: You add the DBM 1285 stock directly to the media, and a fine white haze appears or the media turns yellow. Root Cause:

  • Acidity Shock: DBM 1285 is a dihydrochloride.[1][2][3][4] It releases HCl upon dissociation. If the stock concentration is high, it can locally overwhelm the media's buffer, causing the free base to crash out.

  • Solubility Limit: The free base is less soluble than the salt.

The Solution:

  • Step 1: Dilute the DMSO stock 1:10 in the culture media (or PBS) in a separate tube first. Vortex immediately.

  • Step 2: Add this pre-diluted mixture to the final cell plate.

  • Step 3: Check the color. If the media turns yellow (acidic), the buffering capacity is insufficient. Supplement with 10-20 mM HEPES to stabilize pH.

Issue 2: In Vivo Formulation Clogging

Symptom: The solution precipitates in the syringe or causes irritation at the injection site. Root Cause: Simple saline may not maintain the drug in solution over time or at high doses (>10 mg/kg).

Recommended Formulation (Advanced): For high-dose IP or Oral administration, use a co-solvent system to ensure stability:

  • 5% DMSO (Solubilizer)

  • 30% PEG300 (Stabilizer)

  • 5% Tween 80 (Surfactant)

  • 60% Saline or PBS (Bulking agent)

Protocol: Dissolve drug in DMSO first. Add PEG300 and Tween 80.[2] Vortex. Finally, add warm Saline slowly while vortexing.

Mechanism of Action & Experimental Context

DBM 1285 functions by inhibiting the p38 MAPK pathway, a central regulator of inflammatory cytokines.[1] When troubleshooting "lack of effect," ensure you are measuring the correct downstream targets (e.g., MAPKAPK2 phosphorylation or TNF-


 secretion), as p38 itself may still be phosphorylated (upstream kinases MKK3/6 are not inhibited).
Visual Pathway: DBM 1285 Intervention

Pathway Stimulus Stress / LPS (Stimulus) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates MK2 / ATF2 p38->Substrates Activation Inhibitor DBM 1285 (Inhibitor) Inhibitor->p38 Blocks Activity Response TNF-alpha / IL-6 (Inflammation) Substrates->Response

Figure 2: DBM 1285 inhibits p38 MAPK activity, preventing downstream phosphorylation of MK2 and cytokine production.

Frequently Asked Questions (FAQ)

Q: Can I dissolve DBM 1285 in 100% ethanol? A: While partially soluble, ethanol is not recommended for high-concentration stocks. DMSO (up to 100 mM) or Water (up to 100 mM) are the validated solvents. Ethanol evaporates quickly, leading to concentration drift in stored aliquots.

Q: My stock solution turned slightly yellow after a month at -20°C. Is it spoiled? A: Slight yellowing can occur due to minor oxidation or pH shifts, but it often remains active. However, if the color change is dark or accompanied by precipitation, discard it. Always store at -80°C to prevent this.

Q: Can I autoclave the solution? A: No. DBM 1285 is a small organic molecule that will degrade under high heat and pressure. Sterilize by filtration using a 0.22 µm PVDF or PES membrane after dissolving in water/PBS, or use sterile DMSO.

Q: Why is the molecular weight different on my vial compared to the website? A: This is common. The "generic" MW is 468.42 (anhydrous dihydrochloride).[1] However, your specific batch might be a hydrate (containing water molecules). Always check the Certificate of Analysis (CoA) for your specific batch's MW to calculate molarity accurately.

References

  • Tocris Bioscience. DBM 1285 dihydrochloride Product Information & Solubility Data. Retrieved from

  • TargetMol. DBM 1285 dihydrochloride: Storage, Solubility & In Vivo Formulation. Retrieved from

  • MedChemExpress (MCE). DBM 1285 dihydrochloride Datasheet and Biological Activity. Retrieved from

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-64.[4]

Sources

Technical Support Center: Optimizing DBM 1285 Dihydrochloride Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DBM 1285 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for utilizing DBM 1285 dihydrochloride in your cell-based assays. Here, you will find troubleshooting guidance and frequently asked questions to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of DBM 1285 dihydrochloride in cell culture experiments.

1. What is DBM 1285 dihydrochloride and what is its mechanism of action?

DBM 1285 dihydrochloride is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a key role in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1] By inhibiting p38 MAPK, DBM 1285 suppresses the phosphorylation of downstream targets, ultimately leading to a reduction in TNF-α production.[1] This makes it a valuable tool for studying inflammatory processes and for potential therapeutic development in inflammatory diseases.

2. What is the recommended starting concentration for DBM 1285 dihydrochloride in a cell assay?

While the specific half-maximal inhibitory concentration (IC50) for DBM 1285 dihydrochloride in every cell line is not publicly available, a rational starting point can be derived from its known activity as a p38 MAPK inhibitor and data from related compounds. For initial experiments, it is advisable to perform a dose-response curve across a broad concentration range.[3]

A sensible starting range for a preliminary experiment would be from 10 nM to 10 µM .[3] This range is broad enough to capture the likely effective concentration for inhibiting p38 MAPK signaling in most cell types. Based on the results of this initial experiment, a narrower range of concentrations can be selected for more detailed follow-up studies.

3. How should I prepare a stock solution of DBM 1285 dihydrochloride?

DBM 1285 dihydrochloride has good solubility in water.[1] This is a significant advantage as it can reduce the potential for solvent-induced cytotoxicity in your cell cultures.

Recommended Stock Solution Preparation:

ParameterRecommendation
Solvent Sterile, nuclease-free water
Concentration 10 mM to 100 mM[1]
Storage Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Table 1: Preparation of DBM 1285 Dihydrochloride Stock Solutions. This table provides recommended solvent and concentration for preparing stock solutions.

4. Do I need to use a solvent control in my experiments?

Yes, a vehicle control is essential in every experiment. Since DBM 1285 dihydrochloride is water-soluble, your vehicle control should be the same volume of sterile water that you use to deliver the highest concentration of the inhibitor to your cells. If for any reason you need to use a solvent like DMSO, it is crucial to include a DMSO-only control. DMSO can have significant effects on cell viability and function, even at low concentrations.[4][5] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize these off-target effects.[5]

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with DBM 1285 dihydrochloride.

Issue 1: No observable effect of DBM 1285 on my target of interest (e.g., TNF-α production).

  • Possible Cause 1: Sub-optimal Concentration. The concentration of DBM 1285 may be too low to effectively inhibit p38 MAPK in your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. A detailed protocol for this is provided in the "Experimental Protocols" section below.

  • Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and test their activity.

  • Possible Cause 3: Cell Line Insensitivity. Your cell line may have a p38 MAPK pathway that is not activated by your stimulus or is resistant to inhibition.

    • Solution: Confirm that the p38 MAPK pathway is activated in your cells in response to your chosen stimulus (e.g., LPS) by performing a western blot for phosphorylated p38 (p-p38). If the pathway is not activated, you may need to use a different stimulus or cell line.

  • Possible Cause 4: Assay Timing. The timing of compound addition and endpoint measurement may not be optimal.

    • Solution: For inhibition studies, it is common to pre-incubate the cells with the inhibitor for a period (e.g., 1 hour) before adding the stimulus. The endpoint measurement should be timed to coincide with the peak of the response you are measuring (e.g., TNF-α production). A time-course experiment can help determine the optimal timing.

Issue 2: High levels of cell death observed after treatment with DBM 1285.

  • Possible Cause 1: Cytotoxicity at High Concentrations. Like any compound, DBM 1285 can be cytotoxic at high concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to determine the concentration at which DBM 1285 becomes toxic to your cells. This will help you establish a therapeutic window where you can observe target inhibition without significant cell death.

  • Possible Cause 2: Solvent Toxicity. If you are using a solvent other than water, such as DMSO, it could be the cause of the cytotoxicity.

    • Solution: Ensure your final solvent concentration is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.[5] Always include a solvent-only control to assess its effect on cell viability.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can all contribute to experimental variability.

    • Solution: Maintain a consistent cell culture routine. Use cells within a defined passage number range, seed them at a consistent density, and ensure they are in the logarithmic growth phase at the start of your experiment.

  • Possible Cause 2: Inaccurate Pipetting. Small errors in pipetting can lead to large variations in the final concentration of the inhibitor, especially when working with potent compounds.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For multi-well plate experiments, consider creating a master mix of your inhibitor dilutions to add to the wells to minimize pipetting errors.

  • Possible Cause 3: Instability of the Compound in Culture Media. Some compounds can be unstable in the complex environment of cell culture media.

    • Solution: While DBM 1285 dihydrochloride is expected to be stable, if you suspect instability, you can minimize the time the compound is in the media before the assay endpoint. Preparing fresh dilutions for each experiment is also good practice.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to optimize the use of DBM 1285 dihydrochloride.

Protocol 1: Determining the Optimal Concentration of DBM 1285 using a Dose-Response Curve for TNF-α Inhibition in Macrophages (e.g., RAW 264.7)

This protocol is designed to identify the concentration of DBM 1285 that effectively inhibits TNF-α production in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • DBM 1285 dihydrochloride

  • Sterile, nuclease-free water

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Preparation of DBM 1285 Dilutions:

    • Prepare a 10 mM stock solution of DBM 1285 in sterile water.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, and 0.2 nM).

  • Inhibitor Treatment:

    • Carefully remove the old medium from the cells.

    • Add 50 µL of the 2X DBM 1285 dilutions to the appropriate wells. For the control and LPS-only wells, add 50 µL of medium with vehicle (water).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a 2X solution of LPS in complete culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the 2X LPS solution to all wells except the untreated control wells. Add 50 µL of complete medium to the untreated control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined in a preliminary time-course experiment.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any cells.

    • Carefully collect the supernatant for TNF-α analysis.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the log of the DBM 1285 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessing p38 MAPK Inhibition by Western Blot

This protocol confirms that DBM 1285 is inhibiting its intended target by measuring the levels of phosphorylated p38 MAPK.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • 6-well cell culture plates

  • DBM 1285 dihydrochloride

  • Stimulus (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of DBM 1285 (based on your dose-response data) for 1 hour.

    • Stimulate the cells with your chosen agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

Data Interpretation: A decrease in the intensity of the phospho-p38 MAPK band with increasing concentrations of DBM 1285, while the total p38 MAPK band remains unchanged, confirms target engagement.

IV. Visualizations

Diagram 1: DBM 1285 Mechanism of Action

DBM1285_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPK Kinase Kinase (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPK Kinase (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates (Activates) MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates (Activates) TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Translation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits p38 MAPK, blocking downstream signaling and TNF-α production.

Diagram 2: Experimental Workflow for Optimizing DBM 1285 Concentration

Optimization_Workflow Start Start: Need to find optimal DBM 1285 concentration Dose_Response 1. Perform Broad Dose-Response (e.g., 10 nM - 10 µM) Start->Dose_Response Cytotoxicity 2. Parallel Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Analyze_IC50 3. Analyze Data & Calculate IC50 for TNF-α Inhibition Dose_Response->Analyze_IC50 Determine_Toxicity 4. Determine CC50 (Cytotoxic Concentration 50%) Cytotoxicity->Determine_Toxicity Select_Concentration 5. Select Optimal Non-Toxic Concentration Range (e.g., 1-5x IC50, < CC50) Analyze_IC50->Select_Concentration Determine_Toxicity->Select_Concentration Western_Blot 6. Confirm Target Engagement (Western Blot for p-p38) Select_Concentration->Western_Blot Proceed Proceed with further functional assays Western_Blot->Proceed

Caption: A systematic workflow for determining the optimal concentration of DBM 1285.

V. References

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3395-3402. [Link]

  • Adan, A., et al. (2016). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Thong, T. H., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 3(11), 899-909. [Link]

Sources

DBM 1285 Dihydrochloride Aqueous Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DBM 1285 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of DBM 1285 dihydrochloride in aqueous solutions. As a potent p38 MAPK inhibitor with significant anti-inflammatory properties, understanding its behavior in experimental media is critical for obtaining reliable and reproducible results.[1][2][3][4] This document provides a framework for preparing, handling, and troubleshooting aqueous solutions of DBM 1285 dihydrochloride to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of DBM 1285 dihydrochloride in aqueous solutions.

1. What is the recommended solvent for preparing stock solutions of DBM 1285 dihydrochloride?

For most applications, sterile, deionized water is the recommended solvent for preparing aqueous stock solutions of DBM 1285 dihydrochloride. The compound is soluble in water up to 100 mM (46.84 mg/mL).[3][4] For organic stock solutions, DMSO is a common choice, but it is crucial to be aware of its potential physiological effects in cell-based assays.

2. How should I store stock solutions of DBM 1285 dihydrochloride?

For optimal stability, aqueous stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -80°C for no longer than one year.[5][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Some suppliers do not recommend long-term storage of aqueous solutions and advise using them promptly after preparation.[7][8]

3. My DBM 1285 dihydrochloride is not dissolving easily in water. What should I do?

If you encounter solubility issues, gentle warming of the solution to 37°C and sonication can aid in dissolution.[5][6] Ensure that the water used is of high purity (e.g., Milli-Q or equivalent) as impurities can affect solubility.

4. Is DBM 1285 dihydrochloride sensitive to light?

5. At what pH is DBM 1285 dihydrochloride most stable?

The optimal pH for the stability of DBM 1285 dihydrochloride in aqueous solutions has not been publicly documented. However, the stability of many small molecules is pH-dependent.[9][10][11] It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.4) unless your specific protocol requires otherwise. Extreme pH values (highly acidic or alkaline) are more likely to cause hydrolysis or other forms of degradation.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the use of DBM 1285 dihydrochloride in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation in working solution - Exceeded solubility limit in the final buffer.- Interaction with components of the cell culture media or buffer.- Temperature fluctuations.- Ensure the final concentration of DBM 1285 dihydrochloride in the working solution does not exceed its solubility in that specific medium.- Prepare a more dilute stock solution before adding it to the final medium.- Perform a small-scale compatibility test with your specific buffer or media before preparing a large volume.- Maintain a constant temperature for your solutions.
Loss of biological activity over time - Degradation of the compound in the aqueous solution.- Adsorption to plasticware.- Prepare fresh solutions for each experiment.- If using stored solutions, perform a quality control check (e.g., HPLC analysis) to confirm the integrity of the compound.- Use low-adsorption plasticware for preparing and storing solutions.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound due to improper storage or handling.- Pipetting errors.- Confirm the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).- Follow the recommended storage and handling procedures strictly.- Ensure your pipettes are calibrated and use proper pipetting techniques.

III. Experimental Protocols

This section provides detailed protocols for preparing and assessing the stability of DBM 1285 dihydrochloride solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

Materials:

  • DBM 1285 dihydrochloride (solid)

  • Sterile, deionized water (e.g., Milli-Q)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator

Procedure:

  • Weigh out the required amount of DBM 1285 dihydrochloride. For 1 mL of a 10 mM solution, you will need 4.68 mg (Molecular Weight = 468.42 g/mol ).

  • Transfer the solid to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of sterile, deionized water.

  • Vortex the solution for 30 seconds.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, the solution is ready for use or for further dilution.

  • For short-term storage, aliquot the solution into smaller volumes and store at -80°C.

Protocol 2: Preliminary Assessment of pH-Dependent Stability

Objective: To determine the relative stability of DBM 1285 dihydrochloride in buffers of different pH.

Materials:

  • 10 mM DBM 1285 dihydrochloride aqueous stock solution

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Prepare working solutions of DBM 1285 dihydrochloride at a final concentration of 100 µM in each of the selected buffers.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain an initial peak area representing the undegraded compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound over time for each pH condition. A faster decrease indicates lower stability.

IV. Visualizing Experimental Workflows

Workflow for Preparing and Storing DBM 1285 Dihydrochloride Solutions

G cluster_prep Solution Preparation cluster_use Immediate Use cluster_store Storage weigh Weigh DBM 1285 Dihydrochloride add_solvent Add Sterile Deionized Water weigh->add_solvent dissolve Vortex & Sonicate to Dissolve add_solvent->dissolve use_fresh Use Immediately in Experiment dissolve->use_fresh aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing and storing DBM 1285 dihydrochloride solutions.

Decision Tree for Troubleshooting Precipitation Issues

G start Precipitation Observed in Working Solution check_conc Is the final concentration below the solubility limit? start->check_conc check_media Was a compatibility test performed with the media/buffer? check_conc->check_media Yes sol_high Reduce final concentration check_conc->sol_high No check_temp Were there temperature fluctuations? check_media->check_temp Yes sol_compat Perform media compatibility test check_media->sol_compat No sol_temp Maintain constant temperature check_temp->sol_temp Yes

Caption: Decision tree for troubleshooting precipitation issues.

V. References

  • Al-Najjar, B. O., et al. (2018). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 23(8), 1883. [Link]

  • ResearchGate. Electrodegradation of 2,4-dichlorophenoxyacetic acid herbicide from aqueous solution.... [Link]

  • Lianmai Bio. DBM 1285 dihydrochloride. [Link]

  • Bio-Techne. DBM 1285 dihydrochloride. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Nash, R. A. (1998). Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. International journal of cosmetic science, 20(3), 147-157. [Link]

Sources

Troubleshooting inconsistent results with DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with DBM 1285 Dihydrochloride Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Executive Summary: The DBM 1285 Profile

DBM 1285 dihydrochloride (CAS: 1782532-29-9) is a potent, orally active p38 MAPK inhibitor . Unlike some first-generation inhibitors (e.g., SB203580) that bind the catalytic pocket and often result in the hyperphosphorylation of p38 via feedback loop loss, DBM 1285 is distinct in its ability to suppress p38 phosphorylation directly while inhibiting downstream inflammatory cytokines like TNF-α.

Inconsistent results with this compound often stem from three specific vectors: salt-form hygroscopy affecting dosing accuracy , misinterpretation of phosphorylation readouts , and solubility shocks during cellular treatment. This guide addresses these technical nuances.

Part 1: Reagent Preparation & Handling (The Foundation)

Q1: My calculated IC50 values are shifting between batches. Is the compound unstable?

Diagnosis: This is likely a stoichiometry error , not chemical instability. Technical Insight: DBM 1285 is supplied as a dihydrochloride salt (2HCl). Salts are frequently hygroscopic, meaning they absorb atmospheric water over time. The "generic" molecular weight (MW) is 468.42 g/mol , but the actual batch-specific MW can be higher due to varying degrees of hydration. The Fix:

  • Check the CoA: Always use the Batch Specific Molecular Weight found on the Certificate of Analysis (CoA) for your specific vial, not the generic MW printed on the website.

  • Solvation Strategy: Do not weigh small quantities (<5 mg) directly, as static and balance errors amplify inconsistencies. Dissolve the entire vial content into a stock solution based on the vendor's mass specification.

Q2: I see a fine precipitate when adding the stock solution to my cell culture media.

Diagnosis: pH Shock or Solubility Limit Breach . Technical Insight: DBM 1285 2HCl is acidic. While soluble in water (up to 100 mM) and DMSO, rapid dilution of a high-concentration acidic stock into buffered media (pH 7.4) can cause the free base form to precipitate locally before it disperses. The Fix:

  • Step 1 (Stock): Prepare your master stock in DMSO or Water at 10-50 mM.

  • Step 2 (Intermediate): Perform a 1:10 serial dilution in the same solvent or PBS before adding to media.

  • Step 3 (Delivery): Add the drug to the media while vortexing or swirling to ensure rapid dispersion.

  • Limit: Keep final DMSO concentration <0.1% to avoid solvent artifacts.

Part 2: In Vitro Experimental Variability

Q3: Western Blot Paradox: I treated cells with DBM 1285, but p38 phosphorylation decreased. Shouldn't inhibitors increase upstream phosphorylation?

Diagnosis: Mechanism Misunderstanding . Technical Insight: You are likely comparing DBM 1285 to catalytic inhibitors like SB203580.

  • SB203580: Binds the ATP pocket, preventing downstream phosphorylation (e.g., MAPKAPK2) but protecting p38 from dephosphorylation, often leading to increased p-p38 levels.

  • DBM 1285: Explicitly suppresses p38 phosphorylation . A decrease in p-p38 bands confirms target engagement. The Fix:

  • Primary Readout: Measure p-p38 (Thr180/Tyr182). A reduction indicates successful inhibition.

  • Secondary Readout (Gold Standard): Measure the phosphorylation of a downstream substrate, such as MAPKAPK2 (MK2) or HSP27 . This proves the pathway is functionally silenced.

Q4: The inhibition of TNF-α is variable in my macrophage assay.

Diagnosis: Serum Protein Binding or Stimulation Timing . Technical Insight: Kinase inhibitors can bind extensively to albumin in Fetal Bovine Serum (FBS), reducing the free fraction available to enter cells. Furthermore, p38 activation peaks rapidly (15–30 min) after LPS stimulation. The Fix:

  • Serum Starvation: If cell viability permits, reduce FBS to 0.5% or 1% during the drug incubation window.

  • Pre-Incubation: Pre-treat cells with DBM 1285 for 1–2 hours before adding LPS. This ensures the inhibitor occupies the kinase pocket before the signaling cascade is triggered.

Part 3: Visualizing the Mechanism

The following diagram illustrates the specific intervention point of DBM 1285 compared to the signaling cascade.

DBM_Mechanism LPS LPS / Stress Receptor TLR4 / Receptors LPS->Receptor MAP3K TAK1 / ASK1 Receptor->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K p38 p38 MAPK (Inactive) MAP2K->p38 Phosphorylation p38_P p-p38 MAPK (Active) p38->p38_P Activation Downstream MAPKAPK2 / HSP27 Phosphorylation p38_P->Downstream Cytokines TNF-α Production Downstream->Cytokines DBM DBM 1285 (Inhibitor) DBM->p38_P SUPPRESSES Phosphorylation DBM->Cytokines BLOCKS

Figure 1: Mechanism of Action. DBM 1285 acts by suppressing the phosphorylation of p38 MAPK, thereby halting the downstream cascade leading to TNF-α production.

Part 4: Validated Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, accurate 10 mM stock.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous) or WaterWater is viable up to 100 mM, but DMSO is preferred for long-term sterility.
Concentration 10 mMHigher concentrations (e.g., 50 mM) increase risk of precipitation upon freeze-thaw.
Storage -80°CAliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Stability 6 MonthsDiscard if solution turns yellow or cloudy.

Step-by-Step:

  • Calculate volume:

    
    
    
    • Note: Use Batch Specific MW.

  • Add solvent to the vial.

  • Vortex for 30 seconds. If using water and particles persist, sonicate for 5 minutes.

  • Aliquot and freeze immediately.

Protocol B: Cellular Inhibition Assay (Macrophage Model)

Objective: Verify DBM 1285 activity via TNF-α suppression.

  • Seed Cells: Plate RAW 264.7 macrophages at

    
     cells/mL in DMEM + 10% FBS. Allow adherence (overnight).
    
  • Starvation (Optional): Switch to DMEM + 0.5% FBS for 4 hours to synchronize cells.

  • Drug Treatment:

    • Prepare 1000x stocks of DBM 1285.

    • Dilute to 1x in warm media.

    • Add to cells. Incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 100 ng/mL).

  • Harvest:

    • For Phospho-Protein (Western): Lyse cells 30 minutes post-LPS.

    • For Cytokines (ELISA): Collect supernatant 4–24 hours post-LPS.

Part 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation in Media High concentration shock; pH mismatch.Dilute stock 1:10 in PBS before adding to media. Ensure final DMSO <0.1%.
No Inhibition Observed Drug degradation; Serum binding.Use fresh aliquots. Perform assay in low-serum (1%) media.
High Cell Toxicity Off-target effects; DMSO toxicity.Verify toxicity with an MTT assay. Include a "DMSO-only" vehicle control.
Inconsistent p-p38 Bands Timing mismatch.p38 phosphorylation is transient. Harvest cells 15–30 mins post-stimulation.

References

DBM 1285 dihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selectivity Profiling, Off-Target Investigation, and Experimental Troubleshooting Current Status: Operational Role: Senior Application Scientist

System Overview & Mechanism of Action

DBM 1285 Dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) , specifically targeting the


 and 

isoforms. It functions by competing for the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates such as MAPKAPK2 (MK2) and HSP27.

Critical Distinction: DBM 1285 inhibits the catalytic activity of p38, not its activation by upstream kinases (MKK3/6). Consequently, users often observe hyper-phosphorylation of p38 upon treatment due to the loss of negative feedback loops. This is a pharmacological feature, not an off-target effect.

Key Chemical Properties
PropertySpecificationExperimental Implication
Form Dihydrochloride Salt (2HCl)pH Warning: Dissolving in unbuffered aqueous solution will drastically lower pH.
Solubility Water (~46 mg/mL), DMSOHigh water solubility allows aqueous stock prep, but requires immediate buffering.
Target p38

/

MAPK
Primary readout should be p-HSP27 or p-MK2 , NOT p-p38.

Experimental Design: The Selectivity Window

Many reported "off-target" effects are actually loss of selectivity due to supramaximal dosing. You must define a Selectivity Window before attributing phenotypes to off-target kinases.

Recommended Concentration Ranges
Assay TypeRecommended RangeRisk Zone (>10 µM)
Cell-Free Kinase Assay 10 nM – 100 nMLoss of isoform specificity (

vs

).
Cell-Based Signaling 0.5 µM – 5 µMCross-reactivity with JNK or ERK pathways.
Phenotypic/Survival 1 µM – 10 µMNon-specific cytotoxicity or physicochemical toxicity (pH).

Expert Insight: If you observe inhibition of JNK or ERK phosphorylation at concentrations


, this is likely a Class I kinase inhibitor cross-reactivity artifact, not a specific biological function of DBM 1285.

Troubleshooting Guides (FAQ Format)

Issue A: "I treated cells with DBM 1285, but p38 phosphorylation (p-p38) increased. Is the drug working?"

Diagnosis: This is Paradoxical Activation , a hallmark of effective p38 inhibition. Mechanism: Active p38 normally phosphorylates upstream kinases (or phosphatases like DUSP1) to turn off the signaling signal. Blocking p38 activity breaks this negative feedback loop, causing upstream MKK3/6 to hyper-phosphorylate p38. Solution: Do not use p-p38 as a readout for inhibition. You must assay a downstream substrate.

Protocol: Downstream Efficacy Validation

  • Lyse cells in buffer containing phosphatase inhibitors.

  • Western Blot for Phospho-HSP27 (Ser82) or Phospho-MAPKAPK-2 (Thr334) .

  • Result: DBM 1285 should dose-dependently decrease p-HSP27, even if p-p38 levels increase.

Issue B: "My cells are dying rapidly. Is DBM 1285 cytotoxic?"

Diagnosis: p38 inhibition is generally cytostatic (halts growth), not cytotoxic (kills cells), unless the cell line is strictly dependent on p38 for survival (rare). Rapid death usually indicates Off-Target Toxicity or pH Shock .

Step-by-Step Troubleshooting:

  • Check the pH: You are using the dihydrochloride salt. If you added high concentrations directly to unbuffered media (or low-serum media), you may have acidified the culture.

    • Fix: Neutralize stock solutions with NaOH or use strong buffers (HEPES) in culture media.

  • Check for JNK Cross-talk: High doses of p38 inhibitors can inadvertently inhibit (or hyper-activate via feedback cross-talk) the JNK pathway.

    • Test: Blot for p-c-Jun. If p-c-Jun is altered significantly compared to control, reduce DBM 1285 concentration.

Issue C: "How do I prove the phenotype is p38-mediated and not off-target?"

Diagnosis: You need a "Self-Validating System" using a negative control or a rescue experiment.

Strategy 1: The "Rescue" Experiment If DBM 1285 blocks cytokine production (e.g., TNF-


), overexpression of a constitutively active mutant of the downstream target (e.g., MK2-EE) should restore the phenotype even in the presence of the drug.

Strategy 2: Thermal Shift Assay (CETSA) To prove DBM 1285 is physically binding p38 in your specific cell type (and not just poisoning the mitochondria):

  • Treat live cells with DBM 1285 (1 hr).

  • Aliquot and heat shock at a gradient (

    
    ).
    
  • Lyse and blot for p38.

  • Result: DBM 1285 binding should stabilize p38, shifting its melting curve to a higher temperature compared to DMSO control.

Visualizing the Pathway & Troubleshooting Logic

Diagram 1: Mechanism & Feedback Loops

This diagram illustrates why p-p38 increases during treatment and identifies the correct downstream readouts.

DBM_Mechanism cluster_upstream Upstream Activators cluster_target Drug Target cluster_downstream Readouts (Efficacy) MKK MKK3/6 p38 p38 MAPK (Target) MKK->p38 Phosphorylates p38->MKK Negative Feedback (Loss causes hyper-P) MK2 MK2 (MAPKAPK2) p38->MK2 Activates DBM DBM 1285 (Inhibitor) DBM->p38 Blocks Catalytic Activity HSP27 HSP27 MK2->HSP27 Phosphorylates TNF TNF-alpha (Production) MK2->TNF Stabilizes mRNA

Caption: DBM 1285 blocks downstream signaling (Green) but removes feedback, increasing upstream p38 phosphorylation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering unexpected experimental results.

Troubleshooting Start Issue Observed Tox High Toxicity (Cell Death) Start->Tox NoEffect No Inhibition of Phenotype Start->NoEffect CheckPH Check Media pH (Salt Effect?) Tox->CheckPH Readout Check Readout (p-p38 used?) NoEffect->Readout PH_Bad Adjust Buffer CheckPH->PH_Bad Acidic PH_Good Check Conc. (>10µM?) CheckPH->PH_Good Neutral OffTarget Off-Target (JNK/ERK Cross-talk) PH_Good->OffTarget Yes WrongReadout Switch to p-HSP27 / p-MK2 Readout->WrongReadout Yes RightReadout Check Stability (Hygroscopic?) Readout->RightReadout No

Caption: Logic flow for distinguishing physicochemical artifacts (pH) from biological off-target effects.

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664. Available at: [Link]

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. (Establishes protocols for p38 inhibitor selectivity profiling). Available at: [Link]

  • Schindler, J. F., et al. (2007). "p38 pathway kinases as anti-inflammatory drug targets."[2] Journal of Dental Research, 86(9), 800-811. (Review of p38 feedback loops and paradoxical activation). Available at: [Link]

Sources

Long-term storage conditions for DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Storage & Handling Guidelines

Document ID: TS-DBM1285-001 | Version: 2.4 | Status: Active

Executive Summary: Compound Identity & Properties

DBM 1285 dihydrochloride is a potent, orally active p38 MAPK inhibitor utilized primarily to suppress inflammation by blocking the p38 signaling pathway and downstream TNF-


 production.[1][2][3]

As a dihydrochloride salt , this compound exhibits distinct physical properties compared to free-base kinase inhibitors—most notably its high water solubility. However, this salt form introduces specific storage risks, particularly hygroscopicity (tendency to absorb atmospheric moisture), which can lead to rapid hydrolysis and potency loss if mishandled.

Property Technical Specification
Chemical Name N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
Molecular Weight 468.42 g/mol
Physical State Pale yellow solid / Crystalline powder
Solubility (Water) ~46 mg/mL (100 mM)
Target p38 Mitogen-Activated Protein Kinase (p38 MAPK)
Primary Risk Hygroscopic degradation; Acid-catalyzed hydrolysis in solution

The "Golden Rules" of Storage

Failure to adhere to these core principles is the leading cause of experimental variability.

  • Desiccation is Non-Negotiable: The dihydrochloride salt attracts water molecules. Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to prevent the powder from turning into a sticky gum.

  • Cold Chain Integrity:

    • Solid State: Store at -20°C .

    • Stock Solution: Store at -80°C . Never store aqueous solutions at 4°C or -20°C for long periods.

  • Aliquot Immediately: Avoid freeze-thaw cycles. Upon first use, dissolve the entire vial and aliquot into single-use volumes.

Troubleshooting & FAQs

Direct solutions to common issues reported by our user base.

Category A: Physical Appearance & Solubility[6][7][8]

Q: My DBM 1285 powder has turned from a pale yellow powder into a sticky, dark orange clump. Is it still usable? A: Likely No. This indicates significant moisture absorption (deliquescence) followed by potential oxidative degradation. The color shift to dark orange suggests the formation of degradation products (often N-oxide derivatives or hydrolysis of the thiazole ring).

  • Root Cause: The vial was likely opened while cold, causing condensation, or stored without desiccant.

  • Action: Discard and replace. For the new vial, allow it to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.

Q: Can I dissolve DBM 1285 in DMSO instead of water? A: Yes, but with caveats. While DBM 1285 2HCl is highly water-soluble (up to 100 mM), it is also soluble in DMSO.

  • Technical Insight: The dihydrochloride salt is acidic. Dissolving it in DMSO can slightly acidify the solvent. If you are using this stock for cellular assays, ensure your culture medium has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the slight acidity upon dilution.

  • Recommendation: Water is the preferred solvent for stock preparation due to the salt form, but DMSO is acceptable if -80°C storage is available.

Category B: Stability & Handling[6][9][10]

Q: I stored my 10 mM aqueous stock at -20°C, and now I see a fine precipitate after thawing. Why? A: This is a "Salting Out" effect combined with the "Freeze-Concentration" phenomenon.

  • Mechanism: As water freezes, pure ice crystals form first, concentrating the salt and the drug in the remaining liquid phase. This high localized concentration can exceed the solubility limit, forcing the compound to precipitate. At -20°C, this phase separation is more prolonged than at -80°C.

  • Fix: Vortex vigorously at room temperature for 5 minutes. If precipitate persists, sonicate for 30 seconds. If it still does not dissolve, the compound may have nucleated into a less soluble polymorph; filtration is required, but concentration must be re-verified via UV/HPLC.

Q: How long can I keep the stock solution at 4°C? A: Less than 24 hours.

  • Reasoning: In aqueous solution, the acidic nature of the dihydrochloride salt can accelerate autohydrolysis of the pyrimidine-amine bond over time. Furthermore, aqueous solutions are prone to microbial growth.

  • Rule: Always prepare fresh or thaw a single-use aliquot from -80°C.

Experimental Protocols

Protocol 1: Master Stock Preparation (10 mM)

Target Concentration: 10 mM | Volume: Variable

  • Equilibration: Remove the product vial from -20°C storage. Place in a desiccator and wait 45 minutes until the vial feels warm to the touch.

  • Calculation:

    • Check the Batch Specific Molecular Weight (MW) on the CoA. The water content (hydration) varies by batch.[1]

    • Formula: Mass (mg) / MW ( g/mol ) = Moles.

    • Volume Required (mL) = Moles / 0.01 (Target Molarity).

  • Solubilization:

    • Add Sterile Water for Injection (or sterile filtered dH2O) to the vial.

    • Critical Step: Do not use PBS for the initial stock. The phosphate ions can interact with the high concentration of calcium/magnesium in some buffers or cause common ion effects that reduce solubility.

  • Aliquoting:

    • Dispense into light-protective (amber) microtubes.

    • Volume: 20 µL – 50 µL (Single experiment use).

  • Storage: Snap freeze in liquid nitrogen or dry ice/ethanol bath. Transfer to -80°C.

Protocol 2: In Vivo Formulation (Oral Gavage)

DBM 1285 is orally active.[1][2][3][4][5] Common vehicle: 0.5% Methylcellulose or Saline.

  • Weigh the required amount of DBM 1285 2HCl.

  • Dissolve completely in a small volume of sterile water (10% of final volume).

  • Slowly add 0.5% Methylcellulose (MC) or saline while stirring.

  • pH Check: The solution may be acidic (pH ~3-4). For animal welfare, adjust pH to ~6.0 using 1N NaOH very carefully (dropwise) to avoid precipitation.

  • Administration: Use within 2 hours of preparation.

Visualizations

Figure 1: Optimal Storage Workflow

A logic gate for handling DBM 1285 upon arrival to maximize shelf-life.

StorageWorkflow Arrival Compound Arrival (Ambient/Blue Ice) Equilibrate Equilibrate to RT (In Desiccator, 45 mins) Arrival->Equilibrate Decision Immediate Use? Equilibrate->Decision SolidStorage Solid Storage (-20°C, Desiccated) Decision->SolidStorage No Reconstitution Reconstitute (Water/DMSO) Decision->Reconstitution Yes Aliquot Aliquot (Single-use volumes) Reconstitution->Aliquot StockStorage Stock Storage (-80°C ONLY) Aliquot->StockStorage

Caption: Decision tree for processing DBM 1285 dihydrochloride to prevent hygroscopic damage and hydrolysis.

Figure 2: Mechanism of Action (p38 MAPK Pathway)

Visualizing where DBM 1285 intervenes in the inflammatory cascade.

Mechanism Stimulus Pro-inflammatory Stimuli (LPS/Stress) MAPKK MAPKK (MKK3/6) Stimulus->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation MK2 MK2 (Downstream Kinase) p38->MK2 DBM DBM 1285 (Inhibitor) DBM->p38 Blocks ATP Binding TNF TNF-alpha Translation MK2->TNF Inflammation Inflammatory Response TNF->Inflammation

Caption: DBM 1285 inhibits p38 MAPK, preventing the phosphorylation of MK2 and subsequent translation of TNF-alpha.

Data Summary: Solubility & Stability

ParameterConditionLimit/StatusReference
Max Solubility Water46.84 mg/mL (100 mM)[1, 2]
Max Solubility DMSO~100 mM[2]
Solid Stability -20°C (Desiccated)> 2 Years[1]
Solution Stability Water (Room Temp)< 24 Hours[2]
Solution Stability Water (-80°C)6 Months[2]
Re-test Period SolidEvery 12 months[3]

References

  • European Medicines Agency (EMA). Guideline on stability testing: stability testing of existing active substances and related finished products. Available at: [Link]

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2] Available at: [Link]

Sources

Technical Support Center: DBM 1285 Dihydrochloride Assay Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference with DBM 1285 Dihydrochloride

Executive Summary: The "Invisible" Variable

DBM 1285 Dihydrochloride is a potent p38 MAPK inhibitor (CAS 1782532-29-9).[1] While highly effective in blocking TNF-


 production and p38 phosphorylation, its chemical form—specifically the dihydrochloride salt (.2HCl) —introduces a critical variable often overlooked in high-throughput screening (HTS) and enzymatic assays: Acidity .

Unlike lipophilic free bases that fail due to precipitation, DBM 1285 .2HCl is highly water-soluble (up to 100 mM). However, this solubility comes at the cost of releasing two molar equivalents of protons (


) per mole of compound. In weakly buffered kinase assays, this can cause a catastrophic "pH crash," inactivating the enzyme not via pharmacological inhibition, but via denaturation.

This guide provides the protocols to distinguish true p38 inhibition from false positives caused by pH shifts or optical interference.

Technical Snapshot & Chemical Logic

PropertySpecificationAssay Implication
Compound Name DBM 1285 DihydrochlorideSpecific p38 MAPK Inhibitor
Formula

Releases 2

ions upon dissolution.
MW 468.42 g/mol Use precise gravimetric prep; hygroscopic.
Solubility Water (100 mM), DMSO (100 mM)High aqueous solubility masks potential pH issues.
Core Structure Thiazole / Pyrimidine / PiperidineNitrogen-rich heterocycles can fluoresce in UV/Blue.
Target p38

MAPK
Enzyme requires

/ATP; sensitive to pH < 6.5.

Critical Interference Mechanisms

Mechanism A: The pH Crash (Primary Threat)

Most kinase assays utilize HEPES or Tris buffers at 10–50 mM (pH 7.4–7.5).

  • The Scenario: You prepare a 10 mM stock of DBM 1285 .2HCl in water or DMSO. You add this at a high concentration (e.g., 10–50

    
    M) to a low-capacity kinase buffer.
    
  • The Chemistry: The two HCl molecules dissociate immediately. If the buffer capacity is exceeded, the local pH can drop to 5.0 or lower.

  • The Result: The kinase unfolds or the ATP-binding pocket distorts. The assay reads "0% Activity," mimicking a potent inhibitor, but it is a False Positive .

Mechanism B: Optical Interference (Autofluorescence)

The thiazole-pyrimidine core of DBM 1285 is a conjugated system.

  • Risk: Potential excitation/emission overlap with blue-shifted fluorophores (e.g., Coumarin, Fluorescein) used in FRET or FP assays.

  • Mitigation: Use Red-shifted dyes (Alexa Fluor 647, Cy5) or Time-Resolved Fluorescence (TR-FRET) to gate out short-lived small molecule fluorescence.

Visualizing the Interference Logic

The following diagram illustrates the decision logic required when DBM 1285 appears to kill assay signal.

DBM_Interference_Logic Start Assay Signal Loss (High Inhibition Observed) Check_pH Step 1: Check pH of Reaction Mix (+ Inhibitor) Start->Check_pH pH_Drop pH Shift > 0.5 units? Check_pH->pH_Drop Fix_Buffer False Positive: Acidification ACTION: Increase Buffer Capacity (e.g., 100mM HEPES) pH_Drop->Fix_Buffer Yes Check_Optics Step 2: Optical Control (No Enzyme Control) pH_Drop->Check_Optics No Fluor_Interference Signal > Background? Check_Optics->Fluor_Interference Fix_Optics False Positive: Autofluorescence ACTION: Switch to TR-FRET or Red-Shifted Dye Fluor_Interference->Fix_Optics Yes True_Result True Pharmacological Inhibition Fluor_Interference->True_Result No

Figure 1: Diagnostic workflow for distinguishing true p38 inhibition from physicochemical interference caused by DBM 1285 .2HCl.

Validated Troubleshooting Protocols

Protocol A: The Buffer Capacity Stress Test

Use this to determine if your assay buffer can handle the .2HCl salt load.

Reagents:

  • Standard Kinase Buffer (e.g., 25 mM HEPES, pH 7.5).

  • DBM 1285 .2HCl Stock (10 mM in DMSO).

  • pH Micro-probe or pH Indicator Strips (0–14 range).

Procedure:

  • Aliquot 1 mL of Kinase Buffer into a tube.

  • Add DBM 1285 to the maximum concentration used in your assay (e.g., 10

    
    M or 100 
    
    
    
    M).
  • Mix by vortexing.

  • Measure pH immediately.

Pass/Fail Criteria:

  • PASS:

    
    pH < 0.[2]1. (Proceed to assay).[3][4]
    
  • FAIL:

    
    pH > 0.[2]2. (The salt is overwhelming the buffer).
    
    • Correction: Increase HEPES concentration to 50–100 mM or adjust the stock solution pH to 7.0 using NaOH before adding to the assay (careful of precipitation).

Protocol B: The "Mock Spike" (Optical Interference)

Use this to check if DBM 1285 absorbs light or fluoresces at your detection wavelengths.

Procedure:

  • Prepare a "Mock Reaction" containing Buffer + Substrate + DBM 1285 (Max Concentration). DO NOT ADD ENZYME.

  • Prepare a "Reference" containing Buffer + Substrate + DMSO only.

  • Add the detection reagent (e.g., antibody-fluorophore or colorimetric stain).

  • Read the signal.

Analysis:

  • Fluorescence Assay: If Signal (DBM) > Signal (Ref), the compound is autofluorescent.

  • Absorbance Assay: If OD (DBM) > OD (Ref), the compound absorbs at the detection wavelength.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve DBM 1285 .2HCl in water instead of DMSO? A: Yes, it is soluble in water up to 100 mM [1]. However, a 100 mM aqueous solution will be extremely acidic . If you use water as the vehicle, you must neutralize the stock solution or ensure your assay buffer has high molarity (e.g., >50 mM HEPES) to buffer the acid input. DMSO is often preferred because the volume added to the assay is usually smaller (e.g., 1%), reducing the total acid load.

Q2: My IC50 curve looks like a steep cliff (Hill Slope > 3). Is this real? A: Likely not. A Hill slope > 3 often indicates a "threshold effect" rather than binding kinetics. This is characteristic of a pH crash or precipitation . Once the concentration of DBM 1285 hits a point where it overwhelms the buffer, the enzyme dies instantly, creating a vertical drop in the dose-response curve.

Q3: I see "negative inhibition" (Signal Increase) in my fluorescence assay. A: This is a classic sign of autofluorescence. DBM 1285 contains a thiazole ring which can fluoresce. If your readout is in the blue/green range (e.g., FITC, GFP), the compound's fluorescence is adding to the signal, masking the inhibition. Switch to a red-shifted dye (e.g., Alexa 647) or a TR-FRET format (e.g., HTRF, Lance) where the time-delay removes the compound's short-lived fluorescence interference [2].

Q4: Does DBM 1285 interfere with Western Blots? A: Generally, no. The SDS-PAGE process separates the small molecule from the protein, and the wash steps remove it. However, if you treat cells with high concentrations (>50


M) without buffering the media, the cellular acidosis can alter phosphorylation pathways (e.g., activating stress responses), giving you a biological artifact before you even lyse the cells.

References

  • Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity and Properties. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: DBM 1285 dihydrochloride vs. SB203580

[1]

Executive Summary

DBM 1285 dihydrochloride and SB203580 are both pharmacological inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade regulating inflammation, cell differentiation, and apoptosis.[1]

While SB203580 serves as the historical "gold standard" tool compound for in vitro assays, it suffers from poor water solubility and known off-target effects (e.g., CK1, RIPK2). DBM 1285 dihydrochloride emerges as a superior alternative for in vivo applications and complex biological models due to its high water solubility, oral bioavailability, and distinct mechanistic profile that results in the suppression of p38 phosphorylation itself—a feature often absent in ATP-competitive inhibitors like SB203580.

Quick Selection Guide
FeatureSB203580 DBM 1285 dihydrochloride
Primary Application In vitro screening, Western blot validationIn vivo models, aqueous-sensitive assays
Mechanism ATP-competitive (Blocks catalytic activity)Pathway Blocker (Suppresses p38 phosphorylation)
Water Solubility Poor (Requires DMSO)High (~46 mg/mL)
In Vivo Route IP / IV (Vehicle dependent)Oral (PO) , IP, IV
Key Downside Paradoxical p38 hyperphosphorylationLess historical literature data

Mechanistic Profile & Technical Analysis

The p38 MAPK Signaling Cascade

To understand the divergence between these two compounds, one must visualize the activation hierarchy. p38 MAPK is activated by upstream kinases (MKK3/6) via phosphorylation at the Thr-Gly-Tyr (TGY) motif.

p38_PathwayStimulusStress / LPS / CytokinesMAP3KMAP3Ks (TAK1, ASK1)Stimulus->MAP3KMKKMKK3 / MKK6MAP3K->MKKPhosphorylationp38p38 MAPK (Inactive)MKK->p38Phosphorylation (TGY)p_p38p-p38 MAPK (Active)p38->p_p38ActivationSubstratesMAPKAPK2 / HSP27 / ATF2p_p38->SubstratesCatalytic ActivityResponseInflammation (TNF-α) / ApoptosisSubstrates->ResponseSB203580SB203580(ATP Competitor)SB203580->p_p38Inhibits Activity(NOT Phosphorylation)DBM1285DBM 1285(Pathway Blocker)DBM1285->p38SuppressesPhosphorylation

Figure 1: Mechanistic intervention points. SB203580 inhibits the catalytic function of active p38, often leading to upstream accumulation of p-p38. DBM 1285 prevents the phosphorylation event, silencing the pathway earlier.

SB203580: The ATP-Competitive Inhibitor[4]
  • Mechanism: SB203580 binds to the ATP-binding pocket of p38

    
     and p38
    
    
    . It does not inhibit the phosphorylation of p38 by MKK3/6.
  • The "Hyperphosphorylation" Artifact: Because SB203580 blocks p38 activity, it prevents the negative feedback loops (e.g., phosphatase induction) that normally dampen the signal. Consequently, researchers often observe increased levels of phosphorylated p38 (p-p38) on Western blots, even though the downstream signaling (e.g., p-HSP27) is blocked. This can be confusing for novices.

DBM 1285 dihydrochloride: The Pathway Suppressor[1][4]
  • Mechanism: DBM 1285 is distinct in that it is reported to suppress p38 phosphorylation .[2] This suggests it may act by altering the conformation of p38 to prevent MKK binding, or by interfering with the upstream activation complex.

  • Outcome: Treatment results in a reduction of both p-p38 levels and downstream cytokine production (TNF-

    
    ), providing a "cleaner" shutdown of the pathway without the hyperphosphorylation artifact.
    

Detailed Performance Comparison

Potency and Selectivity
PropertySB203580DBM 1285 dihydrochloride
IC50 (p38

)
~50 nM (Cell-free)Not publicly standardized (Cell-based efficacy emphasized)
Selectivity Selective for p38

/

.[3] No activity on

/

. Off-targets: CK1, RIPK2, GAK.
High specificity for p38 pathway; blocks LPS-induced TNF-

release.
Cellular Potency Effective at 1–10

M
Effective at 0.1–5

M (TNF-

inhibition)
Physicochemical Properties (Crucial for Experimental Design)
  • Solubility:

    • SB203580: Hydrophobic. Must be dissolved in DMSO (typically 10-50 mM stock). Dilution into aqueous media can cause precipitation if >1% DMSO is not maintained, which can be toxic to sensitive cells.

    • DBM 1285: The dihydrochloride salt confers excellent water solubility (~46 mg/mL or ~100 mM). This allows for DMSO-free experimental conditions, essential for studying DMSO-sensitive pathways (e.g., stem cell differentiation, specific channel activities).

  • In Vivo Suitability:

    • SB203580: Requires complex formulation (e.g., cyclodextrins) for systemic delivery. Short half-life.

    • DBM 1285: Orally active .[2][3][4] Can be administered via drinking water or gavage, making it ideal for chronic inflammation models (e.g., adjuvant-induced arthritis).

Experimental Protocols

Protocol A: DMSO-Free Inhibition Assay (Using DBM 1285)

Objective: To inhibit LPS-induced TNF-

Materials:

  • DBM 1285 dihydrochloride (Tocris/Bio-Techne Cat# 5095 or equivalent)

  • LPS (Lipopolysaccharide)[4]

  • RAW 264.7 Macrophages

  • Sterile Water or PBS

Step-by-Step:

  • Stock Preparation: Dissolve DBM 1285 directly in sterile PBS or culture medium to create a 10 mM stock solution. Filter sterilize (0.22

    
    m). Note: No DMSO required.
    
  • Cell Seeding: Plate macrophages at

    
     cells/well in a 6-well plate. Allow adherence overnight.
    
  • Pre-treatment: Add DBM 1285 to cells at final concentrations of 0.5, 1.0, and 5.0

    
    M. Incubate for 1 hour  at 37°C.
    
  • Stimulation: Add LPS (final conc. 100 ng/mL) directly to the wells containing the inhibitor.

  • Incubation: Incubate for 4–6 hours (for mRNA/protein) or 18–24 hours (for secreted cytokine ELISA).

  • Analysis: Collect supernatant for TNF-

    
     ELISA. Lyse cells for Western Blot.[5]
    
    • Expected Result: Dose-dependent reduction in TNF-

      
      . Western blot should show reduced p-p38 compared to LPS-only control.
      
Protocol B: Western Blot Validation (Comparing both)

Objective: To distinguish the mechanistic difference between the two inhibitors.

  • Setup: Prepare two sets of cells.

    • Set A: Treat with SB203580 (10

      
      M).[6]
      
    • Set B: Treat with DBM 1285 (5

      
      M).
      
  • Stimulation: Stimulate both sets with Anisomycin or LPS for 30 minutes.

  • Blotting Targets:

    • p-p38 (Thr180/Tyr182):

      • SB203580 Group: Signal will be High (often higher than control).

      • DBM 1285 Group: Signal will be Low/Absent .

    • p-MAPKAPK2 (Thr334): (Downstream substrate)

      • Both Groups: Signal should be Low/Absent (confirming efficacy).

Decision Matrix

Use the following logic tree to select the appropriate inhibitor for your study.

Decision_TreeStartSelect p38 InhibitorInVivoIs this an In Vivo study?Start->InVivoInVitroIn Vitro StudyStart->InVitroRoutePreferred Route?InVivo->RouteUseDBMUse DBM 1285Route->UseDBMOral / WaterUseSBUse SB203580Route->UseSBIP (Solvent OK)SolubilityIs the system DMSO sensitive?InVitro->SolubilityMechanismDo you need to block p38 phosphorylation?Solubility->MechanismNo (DMSO OK)Solubility->UseDBMYes (Avoid DMSO)Mechanism->UseDBMYes (Suppress p-p38)Mechanism->UseSBNo (Block Activity Only)

Figure 2: Selection logic for p38 MAPK inhibitors based on experimental constraints.

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[4] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.

  • Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2(9), 717-726.

  • Bio-Techne / Tocris. "DBM 1285 dihydrochloride Product Datasheet."

A Comparative Guide to the Efficacy of p38 MAPK Inhibitors: DBM 1285 Dihydrochloride vs. VX-702

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of p38 MAPK in Inflammation and the Quest for Specific Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] Activation of this pathway triggers a cascade of downstream events, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are pivotal mediators in a host of inflammatory diseases, including rheumatoid arthritis.[3] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of therapeutic research.[4]

This guide provides an in-depth, objective comparison of two such inhibitors: DBM 1285 dihydrochloride, a compound primarily utilized in preclinical research, and VX-702, a second-generation inhibitor that has undergone clinical investigation. We will delve into their mechanisms of action, compare their efficacy based on available data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.

Mechanism of Action: Targeting the Core of the Inflammatory Cascade

Both DBM 1285 and VX-702 exert their anti-inflammatory effects by targeting p38 MAPK. DBM 1285 is described as a p38 MAPK inhibitor that suppresses the phosphorylation of p38 and subsequently reduces the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[5][6] This indicates that DBM 1285 interferes with the activation of the p38 MAPK enzyme itself.

VX-702 is a highly selective, orally active, and ATP-competitive inhibitor of p38α MAPK.[7][8] Its higher potency for the α isoform over the β isoform (14-fold) is a key characteristic.[8][9] By binding to the ATP pocket, VX-702 effectively blocks the kinase activity of p38α, preventing the phosphorylation of its downstream substrates and thereby inhibiting the production of inflammatory cytokines.[7]

The following diagram illustrates the p38 MAPK signaling pathway and the points of intervention for these inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K LPS LPS LPS->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MAPKAPK2->CytokineProduction TranscriptionFactors->CytokineProduction Inhibitor DBM 1285 VX-702 Inhibitor->p38 inhibit Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Comparison A1 Biochemical Kinase Assay (p38 MAPK Activity) C1 IC50 Determination A1->C1 A2 Cell-Based Assay (LPS-induced TNF-α secretion) C2 Cytokine Quantification (ELISA) A2->C2 A3 Western Blot Analysis (p-p38 MAPK levels) C5 Statistical Analysis A3->C5 B1 Zymosan-Induced Peritonitis (Acute Inflammation) B1->C2 B1->C5 B2 Adjuvant-Induced Arthritis (Chronic Inflammation) C3 Paw Swelling / Arthritis Score B2->C3 C4 Histopathology B2->C4 B2->C5

Caption: A typical experimental workflow for p38 MAPK inhibitor evaluation.

In Vitro p38 MAPK Activity Assay (Non-Radioactive)

Objective: To determine the direct inhibitory effect of DBM 1285 and VX-702 on p38 MAPK enzymatic activity and to calculate their respective IC50 values.

Causality: This assay provides a direct measure of the compound's ability to inhibit the kinase activity of p38 MAPK, which is the primary mechanism of action. By using a purified enzyme and a specific substrate, it isolates the interaction between the inhibitor and its target, providing a quantitative measure of potency (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).

    • Reconstitute recombinant active p38α MAPK enzyme and its substrate (e.g., ATF-2 fusion protein) in the kinase assay buffer to the desired concentrations.

    • Prepare a stock solution of ATP in kinase assay buffer.

    • Prepare serial dilutions of DBM 1285 and VX-702 in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the p38α MAPK enzyme to each well.

    • Add the serially diluted inhibitors (DBM 1285 and VX-702) or vehicle control to the respective wells.

    • Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and ATF-2 substrate mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated ATF-2. This can be done using various methods, such as:

      • ELISA-based: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures ATF-2. Use a phospho-specific antibody conjugated to an enzyme (e.g., HRP) to detect phosphorylated ATF-2. Add a substrate and measure the absorbance.

      • LANCE TR-FRET: Use a europium-labeled anti-phospho-ATF-2 antibody and an allophycocyanin-labeled anti-GST antibody (for a GST-tagged ATF-2 substrate). [10]The proximity of the donor and acceptor fluorophores upon phosphorylation of the substrate results in a FRET signal.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cellular Assay: LPS-Induced TNF-α Secretion in Macrophages

Objective: To assess the ability of DBM 1285 and VX-702 to inhibit the production and secretion of TNF-α in a cellular context.

Causality: This assay moves from a biochemical to a cellular environment, confirming that the inhibitors can penetrate the cell membrane and inhibit the p38 MAPK pathway in a more physiologically relevant setting. LPS is a potent activator of the p38 MAPK pathway in macrophages, leading to robust TNF-α production. [11] Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in appropriate culture medium. [12] * Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of DBM 1285 and VX-702 in culture medium.

    • Pre-treat the cells with the inhibitors or vehicle control for 1-2 hours.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours). [12][13]

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the plates and collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions. [3][14]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of TNF-α production for each compound.

In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To evaluate the therapeutic efficacy of orally administered DBM 1285 and VX-702 in a preclinical model of chronic inflammatory arthritis.

Causality: The AIA model in rats is a well-established and widely used preclinical model for rheumatoid arthritis. [15][16]It allows for the assessment of a compound's oral bioavailability, pharmacokinetic/pharmacodynamic relationship, and its ability to reduce systemic inflammation and joint damage in a whole-organism context.

Protocol:

  • Induction of Arthritis:

    • Use a susceptible rat strain (e.g., Lewis or Sprague-Dawley). [16] * Induce arthritis by a single intradermal or subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a hind paw. [15][17]

  • Treatment:

    • Begin oral administration of DBM 1285, VX-702, or vehicle control at the onset of clinical signs of arthritis (typically 10-12 days post-adjuvant injection) or in a prophylactic setting.

    • Administer the compounds daily for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor the animals daily or every other day for signs of arthritis. Score the severity of inflammation in each paw based on a scale that assesses erythema and swelling.

    • Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals.

    • Body Weight: Record the body weight of the animals regularly as an indicator of general health.

    • Histopathology: At the end of the study, collect the ankle and knee joints, fix them in formalin, decalcify, and embed in paraffin. Prepare tissue sections and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis:

    • Compare the mean arthritis scores and paw volumes between the treatment groups and the vehicle control group over time.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.

    • Score the histopathological changes to provide a semi-quantitative assessment of joint damage.

Conclusion: A Tale of Two Inhibitors

The comparison between DBM 1285 dihydrochloride and VX-702 highlights the different stages of drug development. DBM 1285 is a valuable tool for preclinical research, demonstrating efficacy in established animal models of inflammation. [5]Its primary utility lies in elucidating the role of p38 MAPK in various disease processes.

VX-702, on the other hand, represents a more advanced stage of development, with well-characterized potency, selectivity, and data from human clinical trials. [8][18][19]While its clinical development for rheumatoid arthritis did not lead to its market approval, the data generated provides invaluable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway in chronic inflammatory diseases.

For researchers, the choice between these two compounds will depend on the specific research question. DBM 1285 is suitable for foundational, preclinical studies, while the data available for VX-702 can serve as a benchmark for the development of new and improved p38 MAPK inhibitors. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other molecules targeting this critical inflammatory pathway.

References

  • AdooQ Bioscience. VX-702. [Link]

  • Ding, C. (2006). Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Current Opinion in Investigational Drugs, 7(11), 1020-1025. [Link]

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

  • Jacobs, C. A., et al. (2008). TLR2 modulates inflammation in zymosan-induced arthritis in mice. Arthritis and rheumatism, 58(11), 3493-3505. [Link]

  • Christian, F., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science signaling, 1(45), ra11. [Link]

  • Bio-protocol. Adjuvant-Induced Arthritis (AIA) Rat Model. [Link]

  • Wall, E. A., et al. (2009). Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. Science signaling, 2(69), pt3. [Link]

  • Fujieda, Y., et al. (2013). Inflammation and resolution are associated with upregulation of fatty acid β-oxidation in zymosan-induced peritonitis. PloS one, 8(6), e66270. [Link]

  • PubMed. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. [Link]

  • ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and... [Link]

  • National Institutes of Health. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. [Link]

  • PubMed Central. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. [Link]

  • ResearchGate. What is induction of rheumatoid arthritis in rats protocol ? [Link]

  • MDPI. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. [Link]

  • PubMed Central. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. [Link]

  • Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]

  • ResearchGate. LPS-induced secretion of TNF-α by human mononuclear cells with... [Link]

  • Dove Medical Press. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. [Link]

  • MDPI. In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice. [Link]

  • National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • ResearchGate. Dynamics of human protein kinases linked to drug selectivity. [Link]

  • National Institutes of Health. Macrophage Inflammatory Assay. [Link]

Sources

A Senior Application Scientist's Guide to Secondary Assays for Validating Kinase Inhibitor Hits: The Case of DBM 1285

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, a primary high-throughput screen (HTS) is merely the opening chapter. Identifying a "hit" like DBM 1285 dihydrochloride is an exciting first step, but it is the rigorous subsequent validation that separates a promising lead from a statistical artifact. This guide provides an in-depth, technically-grounded framework for designing a cascade of secondary assays to confirm, quantify, and characterize the effects of a novel kinase inhibitor.

For the purposes of this guide, we will hypothesize that DBM 1285 was identified as a potent inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) , a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many cancers.[1][2][3] Our goal is to build a comprehensive data package that validates DBM 1285's mechanism of action and cellular efficacy.

The Validation Workflow: From Hit to Confirmed Lead

A successful validation strategy is built on a logical progression of experiments, moving from simple, purified systems to complex, biologically relevant cellular models. Each step serves to answer a critical question about the compound's behavior, building confidence in its therapeutic potential.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Lead Characterization P1 Primary HTS Hit (e.g., Biochemical Screen) A1 Orthogonal Biochemical Assay (Confirms Direct Inhibition) P1->A1 Is the hit reproducible in a different format? B1 Cellular Target Engagement (e.g., CETSA) Confirms binding in cells A1->B1 Does the compound enter and bind in cells? C1 Pathway Modulation Assay (e.g., Western Blot for p-Akt) Confirms mechanism B1->C1 Does binding affect the downstream pathway? D1 Functional Cellular Assay (e.g., Proliferation/Apoptosis) Confirms desired outcome C1->D1 Does pathway modulation lead to a functional effect? E1 Kinase Selectivity Profiling (Determines Specificity) D1->E1 F1 Validated Lead Compound E1->F1 Is the compound sufficiently selective?

Caption: A logical workflow for validating a primary kinase inhibitor hit.

Orthogonal Biochemical Confirmation: Is the Initial Hit Real?

The first crucial step is to eliminate false positives arising from the primary assay technology itself.[4] An orthogonal assay uses a different detection method to measure the same biological event, ensuring the observed activity is genuine.[5]

Rationale: If the primary screen used a luminescence-based ATP depletion assay (like Kinase-Glo®), a compound interfering with the luciferase enzyme would appear as a false positive. An orthogonal method, such as a radiometric assay that directly measures the transfer of ³³P-labeled phosphate, would not be susceptible to this interference.[6]

Comparative Data:

Assay MethodPrincipleDBM 1285 IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)
Primary: ADP-Glo™ Measures ADP production via luminescence[7][8]25.35.8
Orthogonal: HotSpot™ Radiometric Measures ³³P-phosphate incorporation into substrate[6]28.16.2

The consistent IC₅₀ values across different platforms strongly suggest that DBM 1285 is a genuine inhibitor of PI3Kα enzymatic activity and not an artifact of the primary assay format.

Cellular Target Engagement: Does the Compound Hit its Target in a Cell?

A compound's activity against a purified enzyme doesn't guarantee it will work in the complex environment of a living cell.[6] It must be cell-permeable and able to find and bind its target amidst thousands of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.[9][10][11]

Rationale: CETSA operates on the principle that when a compound binds to its target protein, it stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with DBM 1285 to various temperatures and then quantifying the remaining soluble PI3Kα, we can directly observe target engagement.[9][10][13]

cluster_0 CETSA Principle cluster_1 Vehicle Control cluster_2 DBM 1285 Treated start Treat cells with Vehicle or DBM 1285 heat Apply Heat Gradient to Cell Lysates start->heat unbound Unbound PI3Kα (Less Stable) heat->unbound bound DBM 1285-Bound PI3Kα (More Stable) heat->bound denatured Denatures at Lower Temp (e.g., 45°C) unbound->denatured quantify Quantify Soluble PI3Kα (e.g., Western Blot) denatured->quantify stable Denatures at Higher Temp (e.g., 52°C) bound->stable stable->quantify

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate a suitable cancer cell line with high PI3K pathway activation (e.g., MCF-7) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with DBM 1285 (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of PI3Kα by Western Blot or ELISA. A positive result is a shift in the melting curve to a higher temperature in the DBM 1285-treated samples.

Pathway Modulation: Does Target Engagement Inhibit Downstream Signaling?

Confirming that DBM 1285 binds PI3Kα is critical, but we must also demonstrate that this binding event leads to the intended biological consequence: inhibition of the downstream signaling cascade.[14] The immediate substrate of PI3K is PIP2, which is converted to PIP3, leading to the recruitment and phosphorylation of the kinase Akt at Serine 473. Therefore, measuring the level of phosphorylated Akt (p-Akt) is a direct readout of PI3K activity in cells.

Rationale: A Western Blot is the gold-standard technique for this analysis.[15] It allows for the specific detection and semi-quantitative analysis of p-Akt levels. To ensure accurate interpretation, it's essential to also probe for total Akt levels.[16][17] This normalization accounts for any differences in protein loading between samples, ensuring that a decrease in the p-Akt signal is due to pathway inhibition and not simply less protein.[16]

Experimental Protocol: Western Blot for p-Akt (Ser473)
  • Cell Treatment: Seed MCF-7 cells and allow them to adhere. Starve cells in serum-free media overnight to reduce basal pathway activity.

  • Stimulation & Inhibition: Pre-treat cells with a dose range of DBM 1285 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[18]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by size.[18]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Milk should be avoided as its phosphoprotein content can cause high background.[17][18]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

  • Washing & Secondary Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

Functional Cellular Assays: Does Pathway Inhibition Produce a Desired Phenotype?

The ultimate goal of inhibiting the PI3K/Akt/mTOR pathway is typically to halt cancer cell proliferation or induce apoptosis (programmed cell death). Therefore, the next logical step is to measure these functional outcomes.

Rationale: We will employ two distinct, luminescence-based assays that are highly sensitive and suitable for multi-well plate formats.

  • Cell Proliferation (CellTiter-Glo®): This assay quantifies ATP, an indicator of metabolically active, viable cells.[19][20] A reduction in the luminescent signal corresponds to fewer viable cells.

  • Apoptosis (Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[21][22] An increase in signal indicates the induction of apoptosis.

Comparative Data:

AssayEndpointDBM 1285 EC₅₀ (nM)Known PI3K Inhibitor (Alpelisib) EC₅₀ (nM)
CellTiter-Glo® Measures ATP (Viability)[19][20]155130
Caspase-Glo® 3/7 Measures Caspase 3/7 Activity (Apoptosis)[21][22]210195

The potent EC₅₀ values in both assays confirm that the biochemical and pathway inhibition observed with DBM 1285 translates into the desired anti-cancer cellular phenotypes.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of DBM 1285 for 72 hours. Include vehicle-only wells as a negative control.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to each well in a volume equal to the culture medium.[19]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.

Selectivity Profiling: How Specific is DBM 1285?

No inhibitor is perfectly specific. Understanding a compound's off-target activity is critical for predicting potential side effects and interpreting biological data correctly. Kinase selectivity profiling involves screening the compound against a large panel of diverse kinases.[23][24]

Rationale: Major service providers offer panels that can test a compound against hundreds of human kinases, typically using a radiometric or binding assay format.[25] The goal is to determine the concentration at which the compound inhibits other kinases relative to its primary target, PI3Kα. A highly selective compound will show a large window between its on-target and off-target potencies.

Sample Selectivity Data (Inhibition at 1 µM):

Kinase Target% Inhibition by DBM 1285% Inhibition by Control (Broad Spectrum)
PI3Kα (Target) 98% 99%
PI3Kβ75%98%
PI3Kδ45%95%
PI3Kγ42%94%
mTOR15%99%
Akt1<5%97%
CDK2<5%99%
EGFR<5%98%

This hypothetical data shows DBM 1285 is highly potent against its target, PI3Kα, with moderate activity against other PI3K isoforms and minimal activity against unrelated kinases like Akt and EGFR at this concentration. This profile is crucial for advancing the compound into further preclinical development.

Conclusion

This multi-faceted approach provides a robust validation cascade for a primary screening hit like DBM 1285. By systematically confirming direct enzymatic inhibition, demonstrating target engagement in a cellular context, verifying downstream pathway modulation, measuring desired functional outcomes, and characterizing selectivity, researchers can build a comprehensive data package. This rigorous, evidence-based process is essential for justifying the significant investment required to advance a promising compound toward clinical development.

References

  • Vertex AI Search. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.
  • BMG LABTECH. (2020). Kinase assays.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Wissing, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available from: [Link]

  • Abdel-Wahab, A.F., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Available from: [Link]

  • Vasta, J.D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Available from: [Link]

  • Vasta, J.D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available from: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available from: [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Available from: [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available from: [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available from: [Link]

  • ResearchGate. (2024). How to detect phosphorylation on Western Blots?. Available from: [Link]

  • News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • Medical Research Council. (n.d.). Kinase Profiling Inhibitor Database. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available from: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available from: [Link]

  • Cravatt, B.F., & Patricelli, M.P. (2014). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Available from: [Link]

  • Abdel-Wahab, A.F., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available from: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available from: [Link]

  • Al-Ali, H., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Promega UK. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available from: [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Available from: [Link]

  • Promega Corporation. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available from: [Link]

Sources

Targeting the Cytokine Storm: Small Molecule p38 MAPK Inhibition (DBM 1285) vs. Biological TNF-α Sequestration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares two distinct pharmacological strategies for attenuating Tumor Necrosis Factor-alpha (TNF-α) driven inflammation: DBM 1285 dihydrochloride , a synthetic small molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), and Biological TNF-α Inhibitors (e.g., Adalimumab, Etanercept), which sequester extracellular cytokines.

While biological agents represent the clinical standard of care, DBM 1285 offers a distinct advantage in research settings due to its cell permeability, oral bioavailability, and ability to block cytokine production at the translational level rather than merely scavenging secreted protein.

Part 1: Mechanistic Divergence

The fundamental difference lies in the point of intervention. Biological inhibitors act downstream, neutralizing cytokines after secretion. DBM 1285 acts upstream, intracellularly inhibiting the signaling cascade that initiates cytokine mRNA translation and stability.

Signaling Pathway & Intervention Points

The following diagram illustrates the LPS-induced TLR4 signaling pathway, highlighting where DBM 1285 intercepts the signal (p38 MAPK) versus where biologics neutralize the output (Extracellular TNF-α).

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK (Intracellular Hub) MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TTP TTP (Tristetraprolin) MK2->TTP Inactivation of destabilizer mRNA TNF-α mRNA Stability & Translation TTP->mRNA Regulates TNF_Sec TNF-α Secretion mRNA->TNF_Sec TNF_Ext Extracellular TNF-α TNF_Sec->TNF_Ext TNFR TNF Receptor (TNFR1) TNF_Ext->TNFR Inflam Inflammatory Response TNFR->Inflam DBM DBM 1285 (Small Molecule) DBM->p38 Inhibits ATP Binding Bio Biologics (mAb/Fusion Protein) Bio->TNF_Ext Sequesters

Figure 1: Mechanistic intervention points. DBM 1285 inhibits the p38 kinase, preventing the phosphorylation of MK2 and subsequent stabilization of TNF-α mRNA. Biologics sequester the final protein product.

Part 2: Technical Comparison Profile

This table contrasts the physicochemical and pharmacological properties of DBM 1285 against standard biological inhibitors (e.g., Adalimumab).

FeatureDBM 1285 DihydrochlorideBiological Inhibitors (e.g., Adalimumab)
Modality Small Molecule (Synthetic)Monoclonal Antibody / Fusion Protein
Target p38 MAPK (α/β isoforms) Soluble & Transmembrane TNF-α
Mechanism ATP-competitive kinase inhibitionSteric hindrance / Neutralization
Molecular Weight ~468.42 Da~148,000 Da (148 kDa)
Cell Permeability Yes (Intracellular action)No (Extracellular action only)
Route of Admin Oral / Dissolved in media (DMSO)Injection (IV/SC)
Bioavailability High (Orally active)100% (IV) / ~64% (SC)
Half-Life Short (Hours)Long (10–20 Days)
Cost Low (Synthesis/Chemical)High (Recombinant production)
Stability High (Room Temp/Frozen)Low (Cold Chain Required)
Off-Target Effects Potential kinase cross-reactivityImmunogenicity (Anti-drug antibodies)
Why use DBM 1285?

Researchers choose DBM 1285 when they need to:

  • Halt Production: Stop the cell from synthesizing inflammatory cytokines (TNF-α, IL-1β, IL-6) rather than just mopping them up.

  • Study Intracellular Signaling: Dissect the p38-MK2 pathway specifically.

  • In Vivo Modeling: Utilize oral dosing in murine models of arthritis or sepsis without the complexity of intravenous injections.

Part 3: Experimental Protocols

To objectively compare efficacy, the following protocols utilize a LPS-stimulated PBMC model . This system activates the TLR4 pathway, triggering p38 phosphorylation and subsequent TNF-α release, allowing for a head-to-head comparison of suppression.

Protocol A: Comparative TNF-α Suppression Assay

Objective: Determine the IC50 of DBM 1285 vs. the EC50 of Adalimumab in suppressing LPS-induced TNF-α.

Materials:

  • Human PBMCs (freshly isolated or cryopreserved).

  • RPMI 1640 Medium + 10% FBS.

  • LPS (Lipopolysaccharide) from E. coli O111:B4.

  • DBM 1285 Dihydrochloride (Stock: 10 mM in DMSO).

  • Reference Biologic (e.g., Adalimumab, Stock: 1 mg/mL in PBS).

  • ELISA Kit for Human TNF-α.

Workflow:

  • Cell Seeding: Plate PBMCs at

    
     cells/mL in 96-well plates (200 µL/well). Allow to rest for 2 hours at 37°C, 5% CO2.
    
  • Pre-treatment (Critical Step):

    • DBM 1285 Arm: Add serial dilutions (1 nM – 10 µM) to cells 1 hour prior to stimulation. This allows the molecule to enter the cell and bind the p38 ATP pocket.

    • Biologic Arm: Add serial dilutions (1 ng/mL – 10 µg/mL) to cells concurrently with LPS or pre-incubated. Note: Since biologics bind secreted TNF, pre-incubation is less critical for mechanism but ensures immediate neutralization upon secretion.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except negative controls.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Harvest: Centrifuge plate at 500 x g for 5 minutes. Collect supernatant.

  • Quantification: Analyze supernatants via TNF-α ELISA.

  • Analysis: Plot log[inhibitor] vs. % TNF-α inhibition. Calculate IC50.

Protocol B: Validation of Mechanism (Western Blot)

Objective: Confirm DBM 1285 acts via p38 inhibition (unlike biologics).

Rationale: DBM 1285 should prevent the phosphorylation of downstream targets (like MAPKAPK2/HSP27) but not necessarily the phosphorylation of p38 itself (as it binds the ATP pocket, often preventing downstream transfer without blocking upstream activation by MKK3/6). Biologics will have no effect on intracellular phosphorylation.

Workflow:

  • Treat: Macrophages with DBM 1285 (1 µM) for 1 hour.

  • Stimulate: LPS (100 ng/mL) for 30 minutes (peak phosphorylation).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blot targets:

    • p-p38 (Thr180/Tyr182): May remain high (upstream activation intact).

    • p-MAPKAPK2 (Thr334): Should be absent/reduced (Direct readout of DBM 1285 efficacy).

    • Total p38 / Total MAPKAPK2: Loading controls.

Part 4: Strategic Application & Limitations

When to Choose DBM 1285
  • Small Animal Models: DBM 1285 is orally active.[1] In murine models of collagen-induced arthritis or LPS-induced sepsis, it can be administered via gavage, whereas biologics often require injection and may induce anti-drug antibodies (ADA) if humanized proteins are used in non-human species.

  • Broad Spectrum Inhibition: By blocking p38, DBM 1285 reduces not just TNF-α, but also IL-1β and IL-6, offering a "cytokine storm" blockade that a single-target biologic cannot achieve.

When to Choose Biologics
  • Clinical Relevance: If the goal is to mimic a specific FDA-approved therapy, biologics are the standard.

  • Target Specificity: Biologics do not interfere with intracellular housekeeping functions. p38 inhibition can disrupt other cellular processes (e.g., cell cycle regulation), leading to potential toxicity in long-term dosing.

Data Visualization: The Inhibition Cascade

The following diagram details the specific molecular consequence of DBM 1285 binding to p38, contrasting it with the "Sponge" effect of biologics.

Comparison cluster_DBM DBM 1285 Mechanism (Intracellular) cluster_Bio Biologic Mechanism (Extracellular) p38_active Active p38 MAPK Complex p38-DBM Complex (Inactive) p38_active->Complex + DBM 1285 DBM_mol DBM 1285 DBM_mol->Complex No_P No Phosphorylation of MK2 Complex->No_P No_mRNA mRNA Destabilized (No Protein Made) No_P->No_mRNA TNF_free Secreted TNF-α Complex_Bio TNF-mAb Complex (Neutralized) TNF_free->Complex_Bio + mAb mAb Adalimumab mAb->Complex_Bio No_Bind Cannot Bind TNFR Complex_Bio->No_Bind

Figure 2: Comparative mechanism of action. DBM 1285 prevents the signal from generating protein, while biologics neutralize the protein after generation.

References

  • Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2]

  • Tracey, D., et al. (2008). Tumor necrosis factor antagonist mechanisms of action: a comprehensive review. Pharmacology & Therapeutics, 117(2), 244-279.

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.

  • MedChemExpress. DBM 1285 dihydrochloride Product Datasheet.

  • Tocris Bioscience. DBM 1285 dihydrochloride: p38 MAPK inhibitor.

Sources

In vitro and in vivo correlation of DBM 1285 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro to In Vivo Translation of DBM 1285 Dihydrochloride: A Comparative Technical Guide

Executive Summary

DBM 1285 dihydrochloride is a potent, orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) . Unlike first-generation inhibitors (e.g., SB 203580) which often suffer from poor oral bioavailability or off-target toxicity, DBM 1285 demonstrates a favorable pharmacokinetic profile that bridges the gap between cellular potency and physiological efficacy.

This guide analyzes the correlation between its in vitro activity (IC50) and in vivo anti-inflammatory effects (ED50), providing researchers with a roadmap for validating this compound in preclinical models of inflammation, such as rheumatoid arthritis and sepsis.

Key Distinction:

  • SB 203580: High in vitro potency but limited by toxicity and poor solubility for long-term in vivo dosing.

  • DBM 1285: Optimized for oral delivery, showing robust suppression of TNF-

    
     and significant efficacy in adjuvant-induced arthritis (AIA) models.
    

Compound Profile & Mechanism of Action

Chemical Identity:

  • Name: DBM 1285 dihydrochloride[1][2]

  • CAS: 1782532-29-9

  • Target: p38

    
    /
    
    
    
    MAPK (ATP-competitive)
  • Downstream Effect: Blockade of MAPKAPK2 phosphorylation and subsequent TNF-

    
     cytokine production.
    

Mechanism of Action (MoA): DBM 1285 binds to the ATP-binding pocket of p38 MAPK.[2] This prevents the phosphorylation of downstream substrates like MAPKAPK2 (MK2), which regulates the stability and translation of mRNA encoding pro-inflammatory cytokines (TNF-


, IL-6, IL-1

).

MoA Stimulus LPS / Stress / Cytokines MAPKK MKK3 / MKK6 Stimulus->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation DBM DBM 1285 (Inhibitor) DBM->p38 ATP Competition (Blockade) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF_mRNA TNF-α mRNA Stability/Translation MK2->TNF_mRNA Inflammation Inflammation (TNF-α, IL-6 Release) TNF_mRNA->Inflammation

Caption: DBM 1285 intercepts the inflammatory cascade by competitively inhibiting p38 MAPK, preventing the activation of MK2 and the subsequent release of TNF-


.

In Vitro Performance Profiling

To validate DBM 1285, it must be benchmarked against the standard tool compound, SB 203580. The primary metric is the inhibition of LPS-induced TNF-


 production in macrophage cell lines (RAW 264.7 or THP-1).

Comparative Activity Table:

FeatureDBM 1285 2HClSB 203580Interpretation
Target p38

/

MAPK
p38

/

MAPK
Equivalent molecular target.
Cellular IC50 (TNF-

)
Low Nanomolar (<100 nM) ~50–100 nMDBM 1285 exhibits comparable or superior cellular potency.
Selectivity High (Kinase Panel)Moderate (Inhibits c-Raf/JNK at high conc.)DBM 1285 offers a cleaner profile for mechanistic studies.
Solubility High (Water: ~47 mg/mL)Low (<1 mg/mL in water)Critical Differentiator: DBM 1285 is water-soluble, facilitating in vivo formulation.

Self-Validating Protocol: Cellular TNF-


 Inhibition 
  • Cell Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat cells with DBM 1285 (0.1 nM – 10

    
    M) or Vehicle (DMSO) for 1 hour.
    
  • Induction: Stimulate with LPS (1

    
    g/mL) for 4–6 hours.
    
  • Quantification: Harvest supernatant and quantify TNF-

    
     via ELISA.
    
  • Validation: The IC50 curve must show dose-dependency. If IC50 > 1

    
    M, verify LPS quality or compound degradation.
    

In Vivo Performance & IVIVC

The "In Vitro-In Vivo Correlation" (IVIVC) is often where kinase inhibitors fail due to poor ADME (Absorption, Distribution, Metabolism, Excretion). DBM 1285 distinguishes itself through oral bioavailability.

Efficacy Data Summary (Murine Models):

ModelDosing RegimenReadoutOutcome vs. Control
LPS-Induced Inflammation 10–30 mg/kg (PO)Serum TNF-

>50% Reduction (Significant suppression of acute cytokine storm).
Adjuvant-Induced Arthritis (AIA) Daily Oral DosingPaw Edema VolumeSignificant attenuation of swelling and joint destruction.
Zymosan Air Pouch Single Oral DoseLeukocyte InfiltrationReduced cell migration and exudate volume.

The IVIVC Logic: The correlation is established by linking the IC50 (concentration required for 50% inhibition in cells) to the Cmax (peak plasma concentration) achieved after oral dosing.

  • Success Criterion: The free plasma concentration of DBM 1285 at the therapeutic dose (e.g., 10 mg/kg) must exceed the cellular IC50 (adjusted for protein binding) for the duration of the dosing interval.

IVIVC InVitro In Vitro Potency (IC50 ~50 nM) Plasma Plasma Exposure (Cmax > IC50) InVitro->Plasma Target Threshold Formulation Oral Formulation (High Solubility) Absorption Intestinal Absorption (Bioavailability) Formulation->Absorption Absorption->Plasma InVivo In Vivo Efficacy (Edema Reduction) Plasma->InVivo PD Response

Caption: The IVIVC workflow. High water solubility of DBM 1285 allows oral formulation, leading to plasma levels that exceed the in vitro IC50, driving efficacy.

Detailed Experimental Protocols

Protocol A: Establishing the In Vivo Efficacy (AIA Model)

Objective: To assess the anti-arthritic potential of DBM 1285 via oral administration.

  • Induction: Inject complete Freund's adjuvant (CFA) containing Mycobacterium butyricum into the sub-plantar region of the right hind paw of Lewis rats.

  • Grouping: Randomize rats (n=8/group) on Day 0:

    • Vehicle Control (Saline/CMC).

    • Positive Control (Dexamethasone or SB 203580).

    • DBM 1285 Low Dose (e.g., 10 mg/kg).

    • DBM 1285 High Dose (e.g., 30 mg/kg).

  • Dosing: Administer DBM 1285 by oral gavage (PO) once daily for 14–21 days. Note: DBM 1285 is water-soluble; dissolve in distilled water or saline.

  • Measurement: Measure paw volume using a plethysmometer every 2–3 days.

  • Endpoint: On Day 21, collect serum for cytokine analysis (TNF-

    
    , IL-6) and paws for histopathology.
    
Protocol B: Pharmacokinetic (PK) Snapshot

Objective: To verify IVIVC by confirming plasma exposure.

  • Dosing: Administer a single bolus of 10 mg/kg DBM 1285 (PO) to healthy mice/rats.

  • Sampling: Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Precipitate plasma proteins with acetonitrile and analyze via LC-MS/MS.

  • Calculation: Calculate

    
     and 
    
    
    
    .
    • Pass: If

      
       > 
      
      
      
      (cellular), the compound has sufficient exposure.

References

  • Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2(9), 717-726.

Sources

Head-to-Head Comparison: p38 MAPK Inhibitors in Arthritis Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Efficacy & Mechanism Validation

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) pathway was once the "holy grail" of anti-inflammatory drug discovery, promised to replace steroids and biologics. While clinical translation largely stalled due to tachyphylaxis and toxicity, p38 inhibitors remain indispensable tools in preclinical research.

This guide moves beyond basic product descriptions. We analyze the three dominant chemical scaffolds—SB203580 , VX-745 , and BIRB-796 —comparing their binding kinetics, selectivity profiles, and performance in the gold-standard Collagen-Induced Arthritis (CIA) model.

Part 1: The Mechanistic Rationale & The "Feedback Trap"

To select the right inhibitor, you must understand how they bind and the biological consequences of that binding.

The Signaling Cascade

p38


 (MAPK14) is the primary isoform driving inflammation in Rheumatoid Arthritis (RA). It is activated by upstream kinases MKK3 and MKK6. Once phosphorylated, p38 activates MK2, which stabilizes mRNA for TNF-

, IL-1

, and IL-6.

The Critical Insight: Most first-generation inhibitors (like SB203580) are ATP-competitive. While they block kinase activity, they often cause a paradoxical increase in upstream phosphorylation due to the loss of a negative feedback loop involving TAB1/TAK1.

p38_Signaling cluster_pathway Canonical p38 Pathway & Feedback Loop Stimuli LPS / Cytokines TAK1 TAK1 Complex Stimuli->TAK1 MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 p38 p38 MAPK (alpha) MKK3_6->p38 p38->TAK1 Negative Feedback (Phosphorylation of TAB1) MK2 MK2 / MSK1 p38->MK2 Cytokines TNF-a, IL-6 mRNA Stabilization MK2->Cytokines Inhibitor p38 Inhibitor (SB203580 / VX-745) Inhibitor->p38 Blocks ATP Pocket FeedbackNote Inhibition of p38 breaks this feedback loop, leading to hyper-phosphorylation of TAK1 and activation of JNK/NF-kB pathways. Inhibitor->FeedbackNote

Figure 1: The p38 signaling cascade illustrating the negative feedback loop. Blocking p38 prevents the phosphorylation of upstream regulators, inadvertently potentiating parallel inflammatory pathways (JNK/NF-


B).

Part 2: The Contenders (Compound Profiles)

Not all inhibitors are created equal. The choice depends on whether you need pure isoform selectivity (SB203580), high potency/CNS penetration (VX-745), or slow dissociation rates (BIRB-796).

FeatureSB203580 VX-745 (Neflamapimod) BIRB-796 (Doramapimod)
Class Tool Compound (Gen 1)Clinical Candidate (Gen 2)Allosteric Inhibitor (Type II)
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (DFG-out pocket)
IC50 (p38

)
~50 nM~10–15 nM~4–38 nM
Selectivity High for p38

/

. No effect on JNK/ERK.
>20-fold selective for

vs

.
Pan-p38 (

).[1]
Kinetics Fast On / Fast OffFast On / Moderate OffSlow Off (Long residence time)
In Vivo Utility High (Standard reference). Poor oral bioavailability.High . Excellent CNS penetration.Moderate . Complex PK profile.
Key Limitation Hepatotoxicity at high doses; paradoxical activation.CNS toxicity (crosses BBB).Lower solubility; CYP inhibition.

Scientist's Note:

  • Use SB203580 for in vitro mechanistic proofs. It is the most cited, making benchmarking easier.

  • Use VX-745 if your model involves neuroinflammation or if you need a highly potent oral agent.

  • Use BIRB-796 to study "residence time" effects. Because it binds the inactive (DFG-out) conformation, it prevents the kinase from re-activating longer than ATP-competitive inhibitors.

Part 3: Head-to-Head in Preclinical Models

The Gold Standard: Collagen-Induced Arthritis (CIA)

The CIA model in DBA/1 mice is the most rigorous test for p38 inhibitors. It mimics the autoimmune nature of RA (T-cell and B-cell dependent).

Protocol: Self-Validating CIA Workflow

This protocol includes built-in checkpoints to ensure data integrity.

Subject: Male DBA/1 mice (8–10 weeks old). Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra.

Step-by-Step Workflow:

  • Acclimatization (Day -7): Randomize mice to cages to avoid "cage effects" (fighting increases stress markers).

  • Primary Immunization (Day 0):

    • Emulsify CII (2 mg/mL) with CFA (1:1 ratio) on ice. Critical: Emulsion must not disperse in water.

    • Inject 100 µL intradermally (i.d.) at the tail base (approx.[2] 1.5 cm from body).

  • Booster Immunization (Day 21):

    • Inject 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA).

    • Validation Check: 100% of mice should show no signs of arthritis yet.

  • Treatment Initiation (Day 25):

    • Start prophylactic dosing before visible swelling (Day 25) or therapeutic dosing after onset (Day 30).

    • Group 1: Vehicle (Negative Control).

    • Group 2: Positive Control (e.g., Dexamethasone 1 mg/kg or Enbrel). Mandatory for validity.

    • Group 3: SB203580 (30 mg/kg, PO, BID).

    • Group 4: VX-745 (10 mg/kg, PO, BID).

  • Scoring (Days 25–45):

    • Score 3x/week. Scale 0–4 per paw (Max 16).

    • 0: Normal.

    • 1: Erythema/mild swelling (one digit).

    • 2: Erythema/swelling (multiple digits/ankle).

    • 3: Severe swelling (loss of definition).

    • 4: Ankylosis (joint rigidity).

CIA_Protocol Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster (CII + IFA) Day0->Day21 Induction Phase Day28 Day 28-30: Disease Onset (Start Scoring) Day21->Day28 Prodromal Phase Day45 Day 45: Termination (Histology/Serum) Day28->Day45 Clinical Phase Dosing Daily Dosing (BID recommended for p38i) Dosing->Day28 Prophylactic Dosing->Day45 Therapeutic

Figure 2: Timeline for the Collagen-Induced Arthritis (CIA) model. Dosing typically begins just prior to or at disease onset.

Part 4: Data Interpretation & The Toxicity Paradox

When comparing these compounds, you will likely observe a divergence between Clinical Score (swelling) and Histology (bone erosion).

Expected Outcomes (Head-to-Head)
MetricSB203580 VX-745 Result Interpretation
Paw Swelling ~40-50% reduction~60-70% reductionVX-745 is more potent due to better bioavailability and cellular residence.
Cytokines (Serum) Reduced TNF-

, IL-6
Reduced TNF-

, IL-6
Both effectively block the MK2 pathway.
Bone Erosion (Micro-CT) Moderate protectionHigh protectionp38 inhibition reduces RANKL expression (osteoclastogenesis).
Liver Enzymes (ALT/AST) Elevated Mild elevationWarning: SB203580 can induce hepatotoxicity in mice at >50mg/kg.
The "Escape" Phenomenon (Tachyphylaxis)

In long-term dosing (>4 weeks), you may see efficacy plateau.

  • Mechanism: p38 inhibition blocks the production of IL-10 (an anti-inflammatory cytokine) in macrophages.[3] Without IL-10, the inflammatory drive increases, bypassing the p38 blockade via JNK or NF-

    
    B.
    
  • Experimental Fix: Monitor serum IL-10 levels. If IL-10 drops significantly in treated groups, you are witnessing the "p38 paradox."

Part 5: Experimental Best Practices

  • Vehicle Selection: p38 inhibitors are hydrophobic.

    • Standard: 0.5% Methylcellulose + 0.1% Tween 80.

    • Avoid: 100% DMSO (toxic to mice).

  • Dosing Frequency: Because p38 inhibitors have relatively short half-lives (t1/2 ~ 2-4 hours in rodents), BID (twice daily) dosing is required for sustained inhibition. QD (once daily) dosing often fails in the CIA model.

  • Biomarker Confirmation: Do not rely solely on paw scores. At termination, harvest joints for Western Blot.

    • Look for:Decreased pHSP27 (downstream of MK2).

    • Do NOT look for: Decreased pp38.[4] Remember, pp38 levels often increase with inhibitors due to the feedback loop break.

References

  • Korb, A., et al. (2006). "Differential efficacy of the p38 MAP kinase inhibitor SB203580 in different models of arthritis." Arthritis & Rheumatism.

  • Genovese, M. C., et al. (2011). "Efficacy and safety of the p38 MAPK inhibitor losmapimod in patients with active rheumatoid arthritis." Arthritis & Rheumatism.

  • Schindler, J. F., et al. (2007). "p38 pathway kinases as anti-inflammatory drug targets."[5][6] Journal of Dental Research.

  • Chondrex, Inc. "Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice."[7][8]

  • Hammaker, D., et al. (2014). "The p38 MAPK inhibitor paradox: p38 inhibition decreases IL-10 and increases inflammation." Annals of the Rheumatic Diseases.

  • SelleckChem. "Neflamapimod (VX-745) Datasheet and IC50 values."

Sources

Validating TNF-alpha suppression by DBM 1285 dihydrochloride using ELISA

Technical Guide: Validating TNF- Suppression by DBM 1285 Dihydrochloride via ELISA

Executive Summary: The "Post-Transcriptional" Advantage

In the landscape of anti-inflammatory drug development, p38 MAPK inhibitors represent a critical node for controlling cytokine storms. DBM 1285 dihydrochloride distinguishes itself not merely as another p38 inhibitor, but as a highly selective modulator that suppresses Tumor Necrosis Factor-alpha (TNF-

post-transcriptional regulation

Unlike broad-spectrum corticosteroids (e.g., Dexamethasone) that shut down genomic transcription, or NF-


Part 1: Mechanistic Grounding & Causality

To validate DBM 1285, one must understand exactly where it acts. The compound targets the ATP-binding pocket of p38


MAPK-activated protein kinase 2 (MK2)1

Pathway Visualization

The following diagram illustrates the specific blockade point of DBM 1285 compared to upstream LPS stimulation.

DBM_Mechanismfill_stimfill_stimfill_pathfill_pathfill_drugfill_drugfill_outfill_outfill_stopfill_stopLPSLPS StimulationTLR4TLR4 ReceptorLPS->TLR4MyD88MyD88/TRAF6TLR4->MyD88TAK1TAK1MyD88->TAK1NFkBNF-κB PathwayTAK1->NFkBp38p38 MAPK(Phosphorylation)TAK1->p38mRNATNF-α mRNA(Transcription Intact)NFkB->mRNA DBM 1285 does NOTblock this stepTranslationmRNA Stabilization& TranslationmRNA->TranslationMK2MK2 Kinasep38->MK2DBMDBM 1285(Inhibitor)DBM->p38 BlockadeMK2->Translation Critical StepSecretionTNF-α SecretionTranslation->Secretion

Figure 1: Mechanism of Action. DBM 1285 inhibits the p38/MK2 axis, preventing the translation of TNF-

1

Part 2: Comparative Analysis

Why use DBM 1285 over the "Gold Standard" SB 203580? While SB 203580 is widely cited, it suffers from off-target effects (inhibiting CK1 and RIP2) and lower potency in certain cellular models. DBM 1285 offers a cleaner pharmacological profile for p38-specific validation.

FeatureDBM 1285 (The Specialist)SB 203580 (The Legacy Standard)Dexamethasone (The Broad Hammer)
Primary Target p38 MAPK (

/

)
p38 MAPK (

/

)
Glucocorticoid Receptor
Mechanism Post-transcriptional (Translation block)Post-transcriptionalTranscriptional (mRNA block)
IC50 (Cellular) ~5–20 nM~50–100 nM< 1 nM
Selectivity High (Low off-target kinase hit rate)Moderate (Hits CK1, RIP2)Low (affects hundreds of genes)
TNF-

mRNA
Unchanged UnchangedDecreased

Experimental Implication: If you observe reduced secreted TNF-


Part 3: Experimental Protocol (Self-Validating System)

This protocol uses RAW 264.7 (murine macrophage) cells, the industry standard for LPS-induced inflammation models.

A. Reagent Preparation[2][3]
  • DBM 1285 Stock: Dissolve DBM 1285 dihydrochloride in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • LPS Stock: Use LPS from E. coli O111:B4 (1 mg/mL in PBS).

  • Vehicle Control: Pure DMSO (must match the final concentration in the drug wells, typically 0.1%).

B. Cell Culture & Dosing Workflow

The timing of "Pre-treatment" is the critical variable. You must allow DBM 1285 to bind the kinase pocket before the phosphorylation cascade is triggered by LPS.

ELISA_WorkflowstepstepcritcritSeed1. Seed RAW 264.7(5x10^5 cells/mL)Adhere2. Adherence(Overnight, 37°C)Seed->AdherePreTreat3. Pre-Treatment(DBM 1285)1 HourAdhere->PreTreatStim4. Stimulation(LPS 100 ng/mL)PreTreat->StimIncubate5. Incubation(4 - 24 Hours)Stim->IncubateHarvest6. Harvest Supernatant(Centrifuge 1500rpm)Incubate->HarvestELISA7. Run ELISAHarvest->ELISA

Figure 2: Experimental Workflow.[2] The 1-hour pre-treatment window is non-negotiable for accurate IC50 determination.

C. Detailed Steps
  • Seeding: Plate RAW 264.7 cells in 24-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Starvation (Optional but Recommended): Replace media with DMEM + 1% FBS 2 hours prior to dosing to reduce basal kinase activity.

  • Pre-Treatment (T = -1 hr):

    • Add DBM 1285 at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Control A: Vehicle (DMSO only) + LPS (Max Signal).

    • Control B: Vehicle (DMSO only) + PBS (Background Signal).

    • Control C: SB 203580 (1

      
      M) as a positive inhibition control.
      
  • Stimulation (T = 0): Add LPS to a final concentration of 100 ng/mL. Do not wash off the inhibitor.

  • Incubation: Incubate for 4 to 6 hours .

    • Why 4-6 hours? TNF-

      
       secretion peaks early.[3] Waiting 24 hours (common for NO assays) may result in autocrine consumption or degradation of the cytokine.
      
  • Harvest: Collect supernatant. Centrifuge at 1,500 rpm for 5 minutes to remove cell debris. Transfer to fresh tubes.

D. ELISA Execution (Sandwich Method)

Use a matched-pair antibody set (e.g., R&D Systems DuoSet or equivalent).

  • Coat: Anti-mouse TNF-

    
     capture antibody (overnight, 4°C).
    
  • Block: 1% BSA in PBS (1 hour).

  • Sample: Add 100

    
    L of culture supernatant (dilute 1:5 or 1:10 if signal is saturated—LPS induces massive TNF release).
    
  • Detect: Biotinylated detection antibody (2 hours).

  • Signal: Streptavidin-HRP followed by TMB substrate.[4] Stop reaction with H

    
    SO
    
    
    . Read at 450 nm.

Part 4: Data Analysis & Interpretation[3][6]

Calculating Percent Inhibition

Normalize your Optical Density (OD) values using the controls:

Expected Results
  • Background (No LPS): Near zero TNF-

    
    .
    
  • LPS Only: High TNF-

    
     (>2000 pg/mL depending on cell density).
    
  • DBM 1285: Dose-dependent reduction.[1][5][6] You should see significant inhibition starting in the low nanomolar range (10-50 nM).

  • Hook Effect Warning: If high doses of DBM 1285 (>10

    
    M) show increased toxicity or loss of inhibition, check for off-target cytotoxicity using an MTT or CCK-8 assay.
    

References

  • Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[7][8] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372, 739–746. (Seminal paper establishing p38 as the target for CSAIDs).

  • Thermo Fisher Scientific. Basic TNF alpha Human ELISA Kit User Guide. (Standard ELISA Protocol reference).

Safety Operating Guide

Safe Disposal & Handling Protocol: DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

DBM 1285 dihydrochloride is a potent, orally active p38 MAPK inhibitor (specifically targeting p38α/β isoforms) utilized in inflammation and drug development research.[1] Due to its specific biological activity—suppressing TNF-α production and altering intracellular signaling pathways—it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.

Improper disposal poses risks of environmental bio-accumulation and inadvertent exposure to personnel. This guide supersedes generic "non-hazardous" waste protocols; treat this compound as Toxic and Bioactive .

Compound Identification Matrix
ParameterSpecification
Chemical Name DBM 1285 dihydrochloride
CAS Number 1782532-29-9
Molecular Formula C₂₁H₂₂FN₅S[2][3][4][5][6] · 2HCl
Molecular Weight 468.42 g/mol
Solubility Water (~46 mg/mL), DMSO (>50 mg/mL)
Primary Hazard Acute Toxicity (Oral) ; Skin/Eye Irritant; Respiratory Sensitizer
Signal Word DANGER
Personal Protective Equipment (PPE) Standards

Rationale: Kinase inhibitors are designed to be cell-permeable. Standard nitrile gloves may offer insufficient break-through time for concentrated DMSO solutions of this compound.[3]

PPE CategoryRequirementTechnical Justification
Respiratory N95 or P100 Respirator Required when handling open powder to prevent inhalation of aerosolized particulates (H335).[3]
Dermal Double Nitrile Gloves (0.11 mm min.[3] thickness)The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders; goggles seal against airborne dust entry (H319).[3]
Body Tyvek® Lab Coat (Closed front)Prevents accumulation of bioactive dust on street clothes.[3]
Operational Disposal Workflow

This protocol segregates waste based on physical state to optimize incineration efficiency and minimize chemical incompatibility risks.

A. Solid Waste (Powder & Contaminated Debris)

Applicability: Expired stocks, spill cleanup materials, weighing boats, and contaminated gloves.

  • Containment: Place solid waste into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the first bag inside a yellow hazardous waste bag (or site-specific color for incineration).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "DBM 1285 Dihydrochloride, Solid."

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: High-Temperature Incineration. Do not landfill.

B. Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, cell culture media (>1 µM concentration).

  • Segregation: Determine the solvent base.

    • Aqueous/Buffer: Segregate into "Aqueous Toxic" streams.

    • DMSO/Ethanol: Segregate into "Organic/Solvent" streams.

  • Deactivation (Optional but Recommended): For dilute aqueous waste (<10 mg/L), treat with 10% bleach solution for 30 minutes to oxidize the structure before consolidating into the waste carboy. Note: Do not bleach DMSO solutions as this can generate exothermic reactions.

  • Container: High-density polyethylene (HDPE) carboy.

  • Labeling: List all solvents (e.g., "DMSO 99%, DBM 1285 <1%").

C. Empty Containers (Vials)
  • Triple Rinse: Rinse the original glass vial three times with a compatible solvent (DMSO or Methanol).

  • Rinsate Disposal: Pour rinsate into the Organic Liquid Waste container.

  • Glass Disposal: Defaced, rinsed vials may be discarded in the Glass/Sharps bin, unless facility rules mandate all drug vials go to medical waste.

Visualized Decision Tree (Logic Flow)

The following diagram illustrates the decision logic for disposing of DBM 1285, ensuring no bioactive material enters municipal water systems.

DBM_Disposal_Protocol Start Waste Generation: DBM 1285 Dihydrochloride State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder, Wipes, PPE) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Stocks, Media) State_Check->Liquid_Waste Liquid Double_Bag Double Bag (Polyethylene) Label: 'Toxic Solid' Solid_Waste->Double_Bag Incinerator High-Temp Incineration (Do NOT Autoclave) Double_Bag->Incinerator Solvent_Check Solvent Base? Liquid_Waste->Solvent_Check DMSO_Stream Organic/DMSO Stream (Do NOT Bleach) Solvent_Check->DMSO_Stream DMSO/Organic Aqueous_Stream Aqueous/Buffer Stream Solvent_Check->Aqueous_Stream Water/PBS Liquid_Bin Hazardous Liquid Waste Carboy DMSO_Stream->Liquid_Bin Bleach_Treat Chemical Deactivation (10% Bleach, 30 mins) Aqueous_Stream->Bleach_Treat Bleach_Treat->Liquid_Bin Liquid_Bin->Incinerator Final Path

Figure 1: Decision matrix for DBM 1285 waste segregation. Note the critical prohibition of bleaching DMSO solutions.

Spill Management & Decontamination

In the event of a powder spill outside the biosafety cabinet:

  • Evacuate & Ventilate: Clear the immediate area.[6][7] Allow aerosols to settle for 15 minutes.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Wet Wipe Method: Do not dry sweep (generates dust). Cover the spill with paper towels dampened with Ethanol (70%) or Methanol .

    • Why Alcohol? DBM 1285 is highly soluble in organic solvents, ensuring the compound is lifted into the towel rather than smeared.

  • Secondary Wash: Clean the surface with a detergent solution (soap and water) to remove residues.

  • Disposal: All cleanup materials enter the Solid Waste stream (Incineration).

Regulatory Framework (RCRA & Compliance)

While DBM 1285 Dihydrochloride is not explicitly listed on the EPA RCRA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be managed as a hazardous waste based on its Toxicity Characteristic and bioactive potential.

  • Waste Code Assignment (US Context):

    • If the waste exhibits toxicity characteristics (via TCLP), assign code D000 (Unlisted Hazardous Waste) or site-specific "Non-Regulated Toxic" codes.

    • Best Practice: Manage as RCRA Hazardous Waste to ensure incineration.

  • Drain Disposal: Strictly Prohibited. Bioactive kinase inhibitors must not enter the watershed due to potential aquatic toxicity (H410).

References
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DBM 1285 dihydrochloride
Reactant of Route 2
Reactant of Route 2
DBM 1285 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.